1,2-Dilinoleoylglycerol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H68O5 |
|---|---|
Molecular Weight |
622.0 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI Key |
MQGBAQLIFKSMEM-JTAZZAPCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dilinoleoylglycerol-d5: Chemical Properties, Biological Significance, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dilinoleoylglycerol-d5, its biological relevance through the lens of diacylglycerol signaling, and its application as an internal standard in advanced analytical methodologies.
Core Chemical and Physical Properties
This compound is a deuterated form of 1,2-Dilinoleoylglycerol, a naturally occurring diacylglycerol (DAG). The incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone provides a stable isotopic label, making it an invaluable tool for mass spectrometry-based quantification. While extensive experimental data on the physical properties of the deuterated form is not widely published, the properties of its non-deuterated analog, 1,2-Dilinoleoyl-sn-glycerol, offer a close approximation.
Table 1: Chemical and Physical Properties of this compound and its Non-deuterated Analog
| Property | This compound | 1,2-Dilinoleoyl-sn-glycerol |
| Synonyms | 1,2-Dilinolein-d5, (9Z,12Z)-9,12-Octadecadienoic Acid 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5 | 1,2-Dilinolein, Glyceryl 1,2-dilinoleate |
| Molecular Formula | C₃₉H₆₃D₅O₅ | C₃₉H₆₈O₅ |
| Molecular Weight | 621.99 g/mol | 617.0 g/mol [1] |
| CAS Number | Not widely available | 24529-89-3[1] |
| Physical State | Solid or oil | Solid[1] |
| Solubility | Soluble in chloroform, dichloromethane, and DMSO. | Data not readily available |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light and air. | Freezer storage recommended. |
Biological Context: The Diacylglycerol (DAG) Signaling Pathway
1,2-Dilinoleoylglycerol, the parent compound of the deuterated analog, is a member of the diacylglycerol (DAG) family of lipids, which are critical second messengers in a multitude of cellular signaling pathways. The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a cascade of downstream events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.
Two major effector pathways are activated by DAG: the Protein Kinase C (PKC) family and the Ras Guanine (B1146940) Nucleotide Releasing Proteins (RasGRPs).
-
Protein Kinase C (PKC) Pathway: Conventional and novel PKC isoforms are primary targets of DAG. Upon binding to DAG, these kinases translocate to the plasma membrane where they become activated, often in a calcium-dependent manner for conventional PKCs.[2][3] Activated PKC then phosphorylates a diverse range of substrate proteins, thereby modulating their activity and triggering downstream signaling cascades, such as the MAPK/ERK pathway.[4]
-
RasGRP Pathway: RasGRPs are a family of guanine nucleotide exchange factors (GEFs) that directly bind to DAG through their C1 domain.[5] This interaction recruits RasGRPs to the membrane, where they activate small G-proteins of the Ras and Rap families by promoting the exchange of GDP for GTP.[4][6][7] Activated Ras and Rap, in turn, regulate numerous cellular functions, including cell growth and adhesion.
The precise signaling outcome is determined by the specific isoforms of PLC, DAG, PKC, and RasGRP involved, as well as their subcellular localization.
References
- 1. 1,2-Dilinoleoyl-sn-glycerol | C39H68O5 | CID 9543729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,2-Dilinoleoylglycerol-d5: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure and synthesis of 1,2-Dilinoleoylglycerol-d5, a deuterated analog of the endogenous signaling lipid 1,2-Dilinoleoylglycerol. This document is intended for researchers and professionals in the fields of lipidomics, signal transduction, and drug development who utilize stable isotope-labeled compounds for quantitative analysis and mechanistic studies.
Chemical Structure
The chemical structure of this compound is characterized by a glycerol (B35011) backbone where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. The two linoleoyl acyl chains are attached to the sn-1 and sn-2 positions of this deuterated glycerol moiety.
Based on the analysis of analogous deuterated lipids, the deuterium atoms are located on the glycerol backbone at positions 1, 1, 2, 3, and 3. Therefore, the systematic IUPAC name is (1,1,2,3,3-pentadeuterio-propane-1,2,3-triyl) bis((9Z,12Z)-octadeca-9,12-dienoate).
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties
| Property | 1,2-Dilinoleoylglycerol | This compound (Predicted) |
| Molecular Formula | C39H68O5 | C39H63D5O5 |
| Molecular Weight | 616.96 g/mol | ~621.99 g/mol |
| Monoisotopic Mass | 616.5067 g/mol | ~621.5381 g/mol |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general synthetic strategy can be devised based on established methods for the synthesis of diacylglycerols and the incorporation of stable isotopes. The most logical approach involves the esterification of linoleic acid with a commercially available deuterated glycerol, Glycerol-1,1,2,3,3-d5.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: protection of the sn-3 hydroxyl group of glycerol-d5, followed by acylation with linoleic acid, and subsequent deprotection.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on common organic synthesis techniques for lipids.
Step 1: Protection of Glycerol-d5
A common strategy for the regioselective synthesis of 1,2-diacylglycerols involves the protection of the primary hydroxyl group at the sn-3 position of glycerol. A bulky protecting group such as trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) is often employed.
-
Materials: Glycerol-1,1,2,3,3-d5, Trityl chloride (or TBDPS-Cl), Pyridine (B92270), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Glycerol-1,1,2,3,3-d5 in anhydrous pyridine and cool to 0°C.
-
Add Trityl chloride (or TBDPS-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting sn-3-O-trityl-glycerol-d5 by column chromatography.
-
Step 2: Esterification with Linoleic Acid
The protected glycerol-d5 is then acylated with two equivalents of linoleic acid.
-
Materials: sn-3-O-trityl-glycerol-d5, Linoleic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve sn-3-O-trityl-glycerol-d5 and two equivalents of linoleic acid in anhydrous DCM.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0°C and add DCC.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting sn-1,2-dilinoleoyl-3-O-trityl-glycerol-d5 by column chromatography.
-
Step 3: Deprotection
The final step involves the removal of the protecting group from the sn-3 position.
-
Materials: sn-1,2-dilinoleoyl-3-O-trityl-glycerol-d5, Formic acid or a mild Lewis acid, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected diacylglycerol-d5 in DCM.
-
Add formic acid and stir at room temperature for 1-4 hours, monitoring by TLC.
-
Neutralize the reaction with saturated NaHCO3.
-
Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
-
Role in Signaling Pathways
1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. The use of deuterated analogs like this compound is invaluable for quantitative mass spectrometry-based studies to trace the metabolic fate of DAG and to quantify its levels in different cellular compartments under various stimuli.
Caption: Simplified diacylglycerol signaling pathway.
The introduction of this compound into cellular systems allows for its distinction from the endogenous pool of DAGs by mass spectrometry. This enables precise quantification of DAG turnover, localization, and consumption by various enzymes, providing critical insights into the dynamics of lipid signaling.
Conclusion
1,2-Dilinoleoylglycerol-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of 1,2-Dilinoleoylglycerol-d5, a deuterated lipid primarily utilized as an internal standard in the precise quantification of diacylglycerols (DAGs) and other lipid species through mass spectrometry. This guide provides a comprehensive overview of its role in lipidomics, detailed experimental considerations, and its relevance in studying cellular signaling pathways.
Core Application: Internal Standard in Quantitative Mass Spectrometry
This compound serves as a critical tool in analytical chemistry, specifically in the field of lipidomics. Its deuterated nature, with five deuterium (B1214612) atoms on the glycerol (B35011) backbone, makes it chemically identical to its endogenous counterpart, 1,2-Dilinoleoylglycerol, but mass-shifted. This property allows for its use as an internal standard to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1][2] The addition of a known quantity of this compound to a biological sample before processing enables accurate quantification of the native diacylglycerol species.[3][4]
Quantitative Data Presentation
While a specific certificate of analysis for this compound is not publicly available, the following table summarizes typical quantitative data for a closely related deuterated triacylglycerol, Glyceryl-d5 Trilinoleate, to provide representative information. Researchers should always refer to the certificate of analysis provided by the supplier for the specific lot of this compound being used.
| Parameter | Specification | Source |
| Synonym(s) | 1,2-Di-(cis,cis-9,12-octadecadienoyl)-glycerol-1,2,3,3',3''-d5 | N/A |
| Molecular Formula | C₃₉H₆₃D₅O₅ | [5] |
| Molecular Weight | 622.03 | [5] |
| Isotopic Enrichment | ≥ 98 atom % D | [6] |
| Chemical Purity | ≥ 95% | [6] |
| Storage Conditions | Store Frozen | [6] |
| Stability | Stable if stored under recommended conditions. Re-analyze after three years for chemical purity. | [6] |
Experimental Protocols
The use of this compound as an internal standard is integral to various lipidomics workflows. Below are detailed methodologies for key experimental stages.
Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol describes a common method for extracting lipids from cell or tissue samples, incorporating the internal standard at the initial stage.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Homogenize tissue samples or resuspend cell pellets in a known volume of phosphate-buffered saline (PBS).
-
Addition of Internal Standard: To the homogenized sample, add a precise volume of the this compound internal standard solution. The amount added should be within the linear range of the mass spectrometer and comparable to the expected concentration of the endogenous diacylglycerols.
-
Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the sample to achieve a final single-phase solution. A common ratio is 1 mL of sample to 3.75 mL of the chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 1.25 mL of deionized water to the mixture and vortex again for 30 seconds. This will induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to pellet any solid material and clearly separate the aqueous (upper) and organic (lower) phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for analysis by mass spectrometry.
Quantitative Analysis by LC-MS/MS
This section outlines a general procedure for the quantification of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute lipids of increasing hydrophobicity. The specific gradient will depend on the lipid classes being analyzed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 50 °C) for reproducible retention times.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis.
-
MRM Transitions:
-
1,2-Dilinoleoylglycerol (Analyte): The precursor ion will be the [M+NH₄]⁺ adduct. The product ion will be a fragment resulting from the neutral loss of one of the linoleic acid chains.
-
This compound (Internal Standard): The precursor ion will be the [M+5+NH₄]⁺ adduct. The product ion will be a fragment corresponding to the neutral loss of a linoleic acid chain.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analytes.
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the endogenous 1,2-Dilinoleoylglycerol and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the endogenous diacylglycerol by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated 1,2-Dilinoleoylglycerol and a fixed concentration of the internal standard.
Signaling Pathways and Logical Relationships
The non-deuterated form of this lipid, 1,2-diacylglycerol (DAG), is a crucial second messenger in various cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.[7]
Diacylglycerol (DAG) Signaling Pathway for Protein Kinase C (PKC) Activation
The following diagram illustrates the canonical pathway for PKC activation initiated by the generation of DAG.
Caption: Diacylglycerol-mediated activation of Protein Kinase C.
Experimental Workflow for Quantitative Lipidomics
The diagram below outlines the logical flow of a typical quantitative lipidomics experiment utilizing this compound.
Caption: Quantitative lipidomics workflow using an internal standard.
References
- 1. Qualitative analysis and quantitative assessment of changes in neutral glycerol lipid molecular species within cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol-d5 [chemicalbook.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dilinoleoylglycerol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics, relevant signaling pathways, and analytical methodologies for 1,2-Dilinoleoylglycerol-d5. This deuterated analog of 1,2-dilinoleoylglycerol (B27625) serves as an internal standard for mass spectrometry-based quantification of diacylglycerols (DAGs), a critical class of second messengers in cellular signaling.
Core Physical Characteristics
| Property | Value |
| Chemical Formula | C39H63D5O5 |
| Molecular Weight | 622.0 g/mol (approx.) |
| Physical State | Solid |
| Purity | Typically >98% |
| Storage Temperature | -20°C |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. |
Diacylglycerol Signaling Network
1,2-Diacylglycerols are pivotal second messengers generated at the plasma membrane following the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1] Their primary role is to relay signals from the cell surface to the interior, modulating a wide array of cellular processes. The most well-characterized function of DAGs is the activation of Protein Kinase C (PKC) isoforms.[1][2][3]
The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the plasma membrane and subsequent activation.[4][5] Activated PKC then phosphorylates a multitude of downstream target proteins, leading to the regulation of gene expression, cell proliferation, differentiation, and survival.[5] Beyond PKC, the diacylglycerol signaling network includes other key effector proteins such as Protein Kinase D (PKD), Ras Guanine Nucleotide Releasing Proteins (RasGRPs), chimaerins, and Munc13s.[1][6][7] The metabolic fate of DAG is tightly controlled, primarily through its phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid, another important lipid second messenger.[2][6]
Experimental Protocols: Quantification of Diacylglycerols by LC-MS/MS
The quantification of specific diacylglycerol species from biological samples is a challenging analytical task due to their low abundance and potential for isomeric confusion.[8] The use of a deuterated internal standard like this compound is crucial for accurate quantification. Below is a detailed methodology for the analysis of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation from Cultured Cells
Effective sample preparation is critical for obtaining reliable and reproducible results.[9][10]
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a suitable volume of ice-cold PBS and transfer to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
-
Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Add a known amount of this compound as an internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.2 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a normal-phase LC separation coupled with tandem mass spectrometry for the analysis of diacylglycerol species.[11][12][13]
-
Chromatographic Conditions:
-
Column: A silica-based normal-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: A non-polar solvent such as hexane (B92381) or a mixture of isooctane (B107328) and ethyl acetate.
-
Mobile Phase B: A more polar solvent mixture, for example, isopropanol/acetonitrile/water.
-
Gradient: A gradient from a low percentage of Mobile Phase B to a higher percentage to elute the different lipid classes. A typical gradient might start at 10% B and ramp up to 80% B over 20-30 minutes.
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Column Temperature: 40-55°C.[12]
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
Precursor and Product Ions: The precursor ion for this compound will be its [M+NH4]+ or [M+H]+ adduct. The product ions will correspond to the neutral loss of one of the linoleoyl fatty acid chains and the glycerol-d5 backbone. Specific transitions for the target analytes and the internal standard must be optimized.
-
Collision Energy: Optimized for each specific MRM transition.
-
Source Temperature: Typically around 400°C.[12]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. nanocellect.com [nanocellect.com]
- 10. Best Practices for Sample Preparation in Cell Imaging [idea-bio.com]
- 11. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 13. aocs.org [aocs.org]
An In-Depth Technical Guide to 1,2-Dilinoleoylglycerol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dilinoleoylglycerol-d5, a deuterated analog of the biologically significant diacylglycerol (DAG), 1,2-Dilinoleoylglycerol. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this stable isotope-labeled compound in their experimental workflows. The guide covers its core molecular properties, provides insights into its synthesis, details its application as an internal standard in quantitative mass spectrometry, and explores the fundamental signaling pathways in which diacylglycerols are implicated.
Core Molecular Data
This compound is a high-purity, stable isotope-labeled standard essential for accurate quantification of its corresponding unlabeled analog in complex biological matrices. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based lipidomics.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₃D₅O₅ | [1] |
| Molecular Weight | 621.99 g/mol | [1] |
| Synonyms | 1,2-Dilinolein-d5, (9Z,12Z)-9,12-Octadecadienoic Acid 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5 | [1] |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light. |
Synthesis and Preparation
The synthesis of this compound typically involves the esterification of a deuterated glycerol (B35011) backbone with linoleic acid. While specific, proprietary synthesis details are often not publicly available, the general approach relies on established methods for synthesizing deuterated lipids.
A common strategy involves starting with a commercially available, deuterated glycerol, such as glycerol-d5. This deuterated precursor is then reacted with linoleic acid under conditions that favor the formation of ester bonds at the sn-1 and sn-2 positions of the glycerol backbone. This process may involve the use of protecting groups to ensure regioselectivity and enzymatic or chemical catalysis to drive the esterification reaction. The final product is then purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard for the accurate quantification of 1,2-Dilinoleoylglycerol and other diacylglycerol species in biological samples using mass spectrometry (MS). Its chemical similarity to the endogenous analyte ensures that it behaves similarly during sample extraction, derivatization, and ionization, thus correcting for variations in these steps.
Experimental Protocol: Quantification of Diacylglycerols in Biological Samples by LC-MS/MS
This protocol provides a general methodology for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell lysates) using this compound as an internal standard.
1. Materials and Reagents:
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (of known concentration)
-
LC-MS grade solvents: methanol, chloroform, isopropanol, acetonitrile, water
-
Formic acid and ammonium (B1175870) acetate (B1210297) (for mobile phase preparation)
-
Phosphate-buffered saline (PBS)
-
Inert gas (e.g., nitrogen) for solvent evaporation
2. Sample Preparation and Lipid Extraction (Folch Method):
-
Thaw biological samples on ice.
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The solvent volume should be approximately 20 times the sample volume to ensure a single phase.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add water to the mixture to induce phase separation (final ratio of chloroform:methanol:water should be approximately 8:4:3).
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 50°C) for reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for both the endogenous 1,2-Dilinoleoylglycerol and the deuterated internal standard, and then monitoring for specific product ions after collision-induced dissociation.
-
Example Transitions:
-
1,2-Dilinoleoylglycerol (unlabeled): Monitor the transition of the precursor ion [M+NH₄]⁺ to a specific fragment ion (e.g., loss of a linoleic acid chain).
-
This compound (labeled): Monitor the corresponding mass-shifted transition.
-
-
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Create a calibration curve using known concentrations of unlabeled 1,2-Dilinoleoylglycerol spiked with a constant amount of the internal standard.
-
Determine the concentration of the endogenous 1,2-Dilinoleoylglycerol in the sample by comparing its peak area ratio to the calibration curve.
Signaling Pathways and Biological Relevance
1,2-Diacylglycerols (DAGs), such as 1,2-Dilinoleoylglycerol, are critical second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC) isoforms.[2][3] The generation of DAG at the cell membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a cascade of downstream events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.[4]
Diacylglycerol (DAG) Signaling Pathway
The following diagram illustrates the central role of DAG in activating the PKC pathway.
Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).
Experimental Workflow for Lipidomics Analysis
The diagram below outlines a typical workflow for a lipidomics experiment utilizing an internal standard like this compound.
References
- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Analytical Edge: A Technical Guide to Deuterated 1,2-Dilinoleoylglycerol in Advanced Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of lipidomics, precise and accurate quantification of lipid species is paramount to unraveling complex biological processes, from cellular signaling to the pathology of diseases. Diacylglycerols (DAGs), such as 1,2-dilinoleoylglycerol (B27625), are pivotal second messengers involved in a myriad of signaling cascades. Their transient nature and low abundance, however, present significant analytical challenges. This technical guide provides an in-depth exploration of the synthesis, application, and underlying principles of using deuterated 1,2-dilinoleoylglycerol as an internal standard for mass spectrometry-based lipid analysis. The use of stable isotope-labeled internal standards is a critical strategy for mitigating analytical variability and ensuring the accuracy and reproducibility of quantitative data.[1][2]
The Role of Deuterated Internal Standards in Lipidomics
An internal standard is a compound of known concentration added to a sample at the beginning of the analytical workflow.[1] The ideal internal standard is chemically identical to the analyte of interest but isotopically distinct, allowing it to be differentiated by mass spectrometry. Deuterated standards, where hydrogen atoms are replaced by deuterium, are excellent for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.[3][4] This ensures they experience the same effects of sample extraction, derivatization, and ionization as the endogenous analyte.[1][5] By measuring the ratio of the analyte to the internal standard, variations introduced during sample preparation and analysis can be normalized, leading to significantly improved precision and accuracy in quantification.[1][2]
Synthesis of Deuterated 1,2-Dilinoleoylglycerol
While the direct synthesis of deuterated 1,2-dilinoleoylglycerol is not extensively documented in readily available literature, its preparation can be inferred from established methods for synthesizing other deuterated lipids, particularly those containing linoleic acid.[4][6] A common approach involves the synthesis of perdeuterated linoleic acid-d31, which can then be coupled to a glycerol (B35011) backbone.[4][6]
A plausible synthetic route would start with the H/D exchange of lauric acid using D2O and a platinum catalyst to produce perdeuterated lauric acid.[3] This can then be used as a starting material for the multi-step synthesis of perdeuterated linoleic acid-d31.[4] The deuterated linoleic acid can then be activated, for example, as an acid chloride or anhydride, and reacted with a suitable glycerol derivative, followed by deprotection to yield deuterated 1,2-dilinoleoylglycerol.
Quantitative Data for Lipid Analysis
The use of deuterated 1,2-dilinoleoylglycerol as an internal standard in liquid chromatography-mass spectrometry (LC-MS) allows for the development of robust quantitative assays. The following table summarizes key mass spectrometry parameters for the analysis of 1,2-dilinoleoylglycerol and its deuterated analog.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 1,2-Dilinoleoylglycerol | 617.5 | 279.2 | 25-35 | [M+H]+, loss of one linoleic acid |
| Deuterated 1,2-Dilinoleoylglycerol (d-DLG) | 648.8 | 310.5 | 25-35 | [M+H]+, loss of one deuterated linoleic acid |
Note: The exact m/z values and collision energies may vary depending on the instrumentation and experimental conditions.
Experimental Protocols
Lipid Extraction using a Modified Folch Method
This protocol describes a standard procedure for extracting lipids from biological samples, incorporating the internal standard at the initial step to account for extraction inefficiencies.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Deuterated 1,2-dilinoleoylglycerol internal standard solution (known concentration in chloroform/methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a known amount of the biological sample in a glass centrifuge tube, add the deuterated 1,2-dilinoleoylglycerol internal standard solution.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[1]
LC-MS/MS Analysis for 1,2-Dilinoleoylglycerol Quantification
This protocol outlines the general conditions for the chromatographic separation and mass spectrometric detection of 1,2-dilinoleoylglycerol and its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A suitable gradient to separate diacylglycerol species (e.g., start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
Signaling Pathways and Experimental Workflows
Diacylglycerol Signaling Pathway
1,2-Diacylglycerols are critical signaling molecules generated at the cell membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAGs then recruit and activate a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[7][8] This activation initiates a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Documents download module [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ansto.gov.au [ansto.gov.au]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]
1,2-Dilinoleoylglycerol-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical certification, experimental protocols, and relevant biological pathways for 1,2-Dilinoleoylglycerol-d5 (DLG-d5). This deuterated standard is a critical tool for the accurate quantification of diacylglycerols in various biological matrices using mass spectrometry-based methods.
Certificate of Analysis: Representative Data
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.
Physicochemical Properties
| Property | Specification |
| Molecular Formula | C₃₉H₆₃D₅O₅ |
| Molecular Weight | 621.99 g/mol |
| Physical State | Liquid or semi-solid |
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥98 atom % D |
| Storage Conditions | -20°C, under inert atmosphere |
Analytical Test Results
| Test | Method | Result |
| Identity (¹H NMR) | NMR | Conforms to structure |
| Identity (MS) | ESI-MS | Conforms to expected molecular weight |
| Purity (HPLC) | HPLC | ≥99.5% |
| Residual Solvents | GC-MS | Meets USP <467> requirements |
| Stability | HPLC | Stable for >1 year at -20°C |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines the identification of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
a. Sample Preparation:
-
Prepare a stock solution of this compound in chloroform (B151607) or a chloroform:methanol (2:1, v/v) mixture at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase (e.g., acetonitrile:isopropanol:water with ammonium (B1175870) formate) to a final concentration of 10 µg/mL.
b. Instrumentation and Conditions:
-
Mass Spectrometer: Triple Quadrupole or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Scan Range: m/z 100-1000.
c. Data Analysis:
-
The primary ion to be observed is the ammonium adduct [M+NH₄]⁺. For C₃₉H₆₃D₅O₅, the expected m/z is approximately 639.99.
-
Other potential adducts include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of the purity of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).
a. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b. Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow: 1.5 L/min.
c. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)
This protocol details the structural confirmation of this compound by ¹H NMR spectroscopy.
a. Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
c. Data Analysis:
-
The ¹H NMR spectrum should be consistent with the structure of 1,2-Dilinoleoylglycerol. The absence of signals in the glycerol (B35011) backbone region corresponding to the deuterated positions confirms the isotopic labeling. The integration of the remaining proton signals should be consistent with the number of protons in the linoleoyl chains.
Mandatory Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of diacylglycerols from a biological sample using a deuterated internal standard like this compound.
Commercial Suppliers and Technical Guide for 1,2-Dilinoleoylglycerol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-Dilinoleoylglycerol-d5, a deuterated diacylglycerol of significant interest in advanced research and drug development. This document outlines its commercial availability, key technical specifications, and its application as an internal standard in mass spectrometry-based lipidomics. Furthermore, it details a representative experimental protocol and illustrates a relevant biological signaling pathway.
Commercial Availability
This compound is a specialized chemical available from a limited number of commercial suppliers. The primary identified supplier is Coompo, which offers this compound for research purposes. Other suppliers of similar deuterated lipid standards include Larodan, which provides 1,2-Dilinoleoyl-3-chloropropanediol-d5, and CDN Isotopes, which offers Glyceryl-d5 Trilinoleate.[1] While not the exact compound, these suppliers are valuable resources for researchers working with deuterated lipids.
Technical Data
Quantitative data for this compound is summarized below. This information is critical for experimental design, including the preparation of standard solutions and the interpretation of analytical data.
| Property | Value | Source |
| Catalogue Number | C226048 | Coompo |
| Chemical Name | This compound | Coompo |
| Synonyms | (9Z,12Z)-9,12-Octadecadienoic Acid 1,1'-[1-(Hydroxymethyl)-1,2-ethanediyl]ester-d5; 1,2-Dilinolein-d5 | Coompo |
| Molecular Formula | C₃₉H₆₃D₅O₅ | Coompo |
| Molecular Weight | 621.99 g/mol | Coompo |
| Purity | >98% | Coompo, Larodan (for a similar compound)[2] |
| Physical Description | Powder | Coompo |
| Solubility | Chloroform, Dichloromethane, DMSO | Coompo |
| Storage Conditions | 2-8°C, Protected from air and light, refrigerate or freeze | Coompo |
| Isotopic Enrichment | 98 atom % D (for a similar compound) | CDN Isotopes[1] |
Application in Research: Internal Standard for Mass Spectrometry
Deuterated lipids like this compound are invaluable as internal standards in quantitative mass spectrometry (MS). Their chemical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished in a mass spectrometer. This enables accurate quantification of endogenous lipids by correcting for variations during sample preparation and analysis.
Experimental Workflow for Lipid Quantification
The following diagram illustrates a typical workflow for the quantification of diacylglycerols in a biological sample using a deuterated internal standard.
Representative Experimental Protocol: Quantification of Diacylglycerols by LC-MS/MS
This protocol provides a general framework for the quantification of diacylglycerols in a biological matrix using this compound as an internal standard.
1. Sample Preparation:
- To 100 µL of biological sample (e.g., plasma), add a known amount of this compound solution in a suitable solvent (e.g., chloroform/methanol). The amount should be chosen to be within the linear range of the instrument's response.
2. Lipid Extraction:
- Perform a liquid-liquid extraction using a method such as the Folch procedure (chloroform/methanol/water) or a methyl-tert-butyl ether (MTBE) based method to isolate the lipid fraction.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase.
3. LC-MS/MS Analysis:
- Inject the reconstituted sample onto a suitable LC column (e.g., a C18 reversed-phase column) for separation of the different lipid species.
- The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the intact lipid) and a specific product ion (a fragment of the lipid) for both the endogenous diacylglycerol and the deuterated internal standard. This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.[3]
4. Data Analysis:
- Integrate the peak areas for the MRM transitions of both the endogenous diacylglycerol and the this compound internal standard.
- Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.
- Quantify the amount of the endogenous diacylglycerol in the original sample by comparing this ratio to a calibration curve generated using known amounts of the non-deuterated standard.
Biological Significance: Diacylglycerol Signaling
1,2-Diacylglycerols (DAGs) are crucial second messengers in a variety of cellular signaling pathways. They are produced at the cell membrane and activate a range of downstream effector proteins, most notably Protein Kinase C (PKC). The linoleoyl chains in 1,2-Dilinoleoylglycerol can influence the specific PKC isoforms that are activated and the duration of the signaling event.
Representative Signaling Pathway: Protein Kinase C Activation
The following diagram illustrates the canonical pathway for the activation of Protein Kinase C by diacylglycerol.
In this pathway, the binding of a ligand to a G-protein coupled receptor (GPCR) activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺). Both DAG and Ca²⁺ are required for the activation of conventional isoforms of Protein Kinase C (PKC), which then phosphorylates a variety of substrate proteins, leading to diverse cellular responses.
References
Technical Guide: 1,2-Dilinoleoylglycerol-d5 Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dilinoleoylglycerol-d5 was identified. The following information is compiled from data on structurally similar compounds, including glycerol (B35011) and non-deuterated diacylglycerols. This guide is intended for informational purposes for laboratory research use only and does not constitute a formal SDS.
Chemical and Physical Properties
This compound is a deuterated form of 1,2-Dilinoleoylglycerol, a diacylglycerol containing two linoleic acid chains. While specific experimental data for the deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of 1,2-Dilinoleoyl-sn-glycerol (Analogue)
| Property | Value | Source |
| Molecular Formula | C39H68O5 | PubChem |
| Molecular Weight | 617.0 g/mol | PubChem |
| Physical Description | Solid | Human Metabolome Database |
| IUPAC Name | [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | PubChem |
Hazard Identification and Safety Precautions
Based on the safety data sheets of similar glycerolipids and glycerol, this compound is not classified as a hazardous substance or mixture.[1][2][3] However, as with any chemical, appropriate laboratory safety practices should be followed. The toxicological properties have not been thoroughly investigated.[1]
Table 2: Hazard Information and Precautionary Statements
| Hazard | Classification | Precautionary Measures |
| Acute Toxicity | Not Classified | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |
| Skin Corrosion/Irritation | Not Classified | Generally, the product does not irritate the skin.[2] |
| Serious Eye Damage/Irritation | Not Classified | Rinse opened eye for several minutes under running water.[2] |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[1][3] | No specific measures required. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Experimental Protocol: Standard Handling and Storage
-
Engineering Controls: Use in a well-ventilated area. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of use or handling.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat. Dispose of contaminated gloves after use.[4]
-
Respiratory Protection: Not typically required for small quantities in a well-ventilated area.
-
-
Storage: Store in a tightly sealed container in a cool, dry place. Some related compounds are noted to be hygroscopic and sensitive to air and light.[1][3] Recommended storage is often at -20°C.
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.
Stability and Reactivity
Table 3: Stability and Reactivity Data
| Parameter | Information |
| Reactivity | No data available for the deuterated compound. Nonreactive under normal conditions for similar compounds.[4] |
| Chemical Stability | Stable under recommended storage conditions.[4] |
| Possibility of Hazardous Reactions | None under normal processing.[4] |
| Conditions to Avoid | Incompatible materials, excess heat, and exposure to moist air or water.[4] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[4] |
| Hazardous Decomposition Products | Oxides of carbon and potentially irritating and toxic gases/fumes upon combustion.[4] |
Toxicological Information
Detailed toxicological studies on this compound are not available. The information below is based on glycerol, a primary component.
Table 4: Acute Toxicity Data for Glycerol (Analogue)
| Route | Species | Value |
| Oral LD50 | Rat | 12,600 mg/kg[4] |
| Inhalation LC50 | Rat | > 570 mg/m³ (1-hour exposure)[4] |
Biological Role and Signaling Pathways
1,2-Diacylglycerols, such as 1,2-Dilinoleoylglycerol, are important signaling molecules that can be produced from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2). They are known activators of protein kinase C (PKC).
References
The Cornerstone of Precision: A Technical Guide to Deuterated Lipid Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and drug development, the accuracy and reliability of quantitative data are paramount. This in-depth technical guide illuminates the fundamental principles and applications of deuterated lipid standards, the gold standard for achieving precision in mass spectrometry-based lipid analysis. By providing a stable isotopic internal reference, these standards are indispensable for correcting analytical variability, thereby ensuring the integrity of experimental outcomes in research, clinical diagnostics, and pharmaceutical development.
Core Principles: The "Gold Standard" Internal Standard
Deuterated lipid standards are analogues of endogenous lipids in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This subtle alteration in mass allows them to be distinguished from their naturally occurring counterparts by a mass spectrometer, while their chemical and physical properties remain nearly identical.[1][2] This near-identical behavior is the cornerstone of their utility. When a known quantity of a deuterated standard is introduced into a biological sample at the initial stage of preparation, it experiences the same processing as the target analyte.[3][4] This includes any sample loss during extraction, derivatization inefficiencies, and variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][2] By measuring the ratio of the endogenous lipid to its deuterated counterpart, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[3][5]
Quantitative Performance: A Comparative Advantage
The use of deuterated internal standards significantly enhances the quality of quantitative data compared to other methods, such as the use of structurally similar (non-deuterated) internal standards. The following tables summarize key performance metrics that underscore these advantages.[1][6]
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Structural Analogue) Internal Standard | Rationale for Superior Performance of Deuterated Standards |
| Accuracy | High | Moderate to High | Co-elution and identical ionization behavior minimize differential matrix effects.[1] |
| Precision | High (%RSD <15%) | Moderate (%RSD can be >20%) | Effectively normalizes for variations in sample preparation and instrument response.[1] |
| Linearity | Excellent | Good | Wide dynamic range due to consistent response ratio with the analyte.[6] |
| Matrix Effect | Minimal | Variable | Closely mimics the analyte's behavior in the presence of interfering substances.[1] |
| Recovery | Corrects for loss | May not accurately reflect analyte loss | Similar extraction efficiency ensures that any loss is proportional for both standard and analyte. |
RSD: Relative Standard Deviation
Key Applications in Research and Development
Deuterated lipid standards are integral to a wide array of applications, including:
-
Lipidomics: Enabling the accurate quantification of hundreds of lipid species in complex biological samples to understand their roles in health and disease.[7]
-
Drug Development: Crucial for pharmacokinetic and toxicokinetic studies, allowing for precise measurement of drug and metabolite concentrations in biological matrices.
-
Clinical Diagnostics: Used in the development of robust and reliable diagnostic tests for diseases associated with lipid metabolism disorders.
-
Metabolic Flux Analysis: Tracing the metabolic fate of lipids in biological systems to elucidate metabolic pathways and their dysregulation in disease.[8]
Experimental Protocols: Methodologies for Key Experiments
Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data. The following are representative protocols for the extraction and quantification of lipids from common biological matrices using deuterated internal standards.
Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for the extraction of total lipids from plasma samples.
Materials:
-
Plasma sample
-
Deuterated internal standard mixture (containing standards for each lipid class of interest)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., methanol/isopropanol 1:1 v/v)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Addition of Internal Standard: To a known volume of plasma (e.g., 50 µL), add a precise amount of the deuterated internal standard mixture.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.[6]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.[4]
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[4]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[4][6]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[3][6]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.[4]
Lipid Extraction from Cultured Cells
This protocol is suitable for the extraction of lipids from adherent or suspension cells.
Materials:
-
Cultured cells
-
Deuterated internal standard mixture
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Chloroform
-
Water
-
Cell scraper (for adherent cells)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Reconstitution solvent
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape into a known volume of PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Addition of Internal Standard: Add a precise amount of the deuterated internal standard mixture to the cell suspension.
-
Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously.
-
Phase Separation: Add water to create a biphasic system. Vortex and centrifuge to separate the phases.
-
Lipid Collection: Collect the lower organic phase.
-
Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.
LC-MS/MS Analysis
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.[6]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[6]
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[6]
-
Column Temperature: Maintaining a constant column temperature (e.g., 55°C) ensures reproducible retention times.[6]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly selective and sensitive technique for quantifying specific lipids and their deuterated standards.[3] This involves monitoring specific precursor-to-product ion transitions for each analyte.
Visualizing Complexity: Signaling Pathways and Workflows
Diagrams are powerful tools for visualizing the intricate relationships in lipid signaling pathways and the logical flow of experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. isotope.com [isotope.com]
- 8. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2-Dilinoleoylglycerol-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,2-Dilinoleoylglycerol-d5 as an internal standard for the accurate quantification of diacylglycerols (DAGs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in lipidomics research and drug development.
Introduction to 1,2-Dilinoleoylglycerol and the Role of Deuterated Standards
1,2-Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism.[1] Dysregulation of DAG signaling is implicated in various diseases, making their accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutics. Mass spectrometry, particularly LC-MS/MS, has become the gold standard for the analysis of lipids due to its high sensitivity and specificity.[2]
The use of stable isotope-labeled internal standards, such as this compound, is paramount for accurate and precise quantification.[1][3] These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the endogenous analyte and experiences the same sample preparation variations, extraction inefficiencies, and matrix effects (ion suppression or enhancement). This allows for reliable correction of these variables, leading to highly accurate quantitative results.[2]
Signaling Pathway of 1,2-Diacylglycerol
1,2-Diacylglycerol is a key second messenger that activates a variety of downstream signaling pathways, most notably through its interaction with the C1 domain of Protein Kinase C (PKC) isozymes.[3] The activation of PKC triggers a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.
Figure 1. Simplified Diacylglycerol (DAG) signaling pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of 1,2-Dilinoleoylglycerol in biological matrices.
Lipid Extraction from Plasma/Serum (Modified Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids from liquid biological samples.[4][5][6][7]
Materials:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma or serum in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Add a known amount of this compound internal standard solution.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk in the middle, and a lower organic layer (chloroform) containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. Optimization will be required based on the specific instrument and column used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient (Illustrative):
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B and equilibrate
-
MS/MS Parameters (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
MRM Transitions:
-
Note: Specific MRM transitions for 1,2-Dilinoleoylglycerol and its d5 variant should be optimized by infusing the pure standards. The precursor ion will likely be the [M+NH4]+ adduct. Product ions will correspond to the neutral loss of a linoleic acid chain.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1,2-Dilinoleoylglycerol | To be determined | To be determined | 50 | To be optimized |
| This compound | To be determined | To be determined | 50 | To be optimized |
Data Presentation: Quantitative Performance (Illustrative)
Due to the limited availability of published, specific quantitative performance data for this compound, the following tables present illustrative data based on typical performance characteristics observed for similar lipidomic assays.[5][8] These tables should serve as a template for the validation of a developed method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 1,2-Dilinoleoylglycerol | 1 - 1000 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| 1,2-Dilinoleoylglycerol | 0.5 | 1.0 |
Table 3: Precision and Accuracy (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
Experimental Workflow and Logical Relationships
The overall workflow for the quantitative analysis of 1,2-Dilinoleoylglycerol using its deuterated internal standard is depicted below.
Figure 2. General workflow for quantitative analysis.
Figure 3. Relationship of key parameters in quantification.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of rhamnolipid congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Diacylglycerols Using 1,2-Dilinoleoylglycerol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[1] Aberrant DAG levels are implicated in various diseases, including cancer and diabetes, making their accurate quantification essential for understanding disease mechanisms and for drug development.[2][3] However, quantifying DAGs in complex biological matrices is challenging due to their low abundance and potential for ion suppression during mass spectrometry analysis.[3][4]
The use of a stable isotope-labeled internal standard (IS) is the gold standard for accurate quantification via mass spectrometry. 1,2-Dilinoleoylglycerol-d5, which features five deuterium (B1214612) atoms on the glycerol (B35011) backbone, is an ideal IS for the quantification of endogenous 1,2-Dilinoleoylglycerol and other related DAG species.[5] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference allows the IS to be distinguished from the analyte by the mass spectrometer, enabling correction for sample loss and matrix effects, thereby ensuring high accuracy and precision.[6]
Signaling Pathway of Diacylglycerol (DAG)
Diacylglycerols are produced at the cell membrane by the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The generated DAG remains in the membrane where it recruits and activates members of the Protein Kinase C (PKC) family, initiating downstream phosphorylation cascades that regulate numerous cellular processes.
Caption: The Diacylglycerol (DAG) signaling pathway activating Protein Kinase C (PKC).
Experimental Protocols
Overall Analytical Workflow
The quantification of DAGs using this compound follows a systematic workflow from sample preparation to data analysis. Spiking the internal standard at the very beginning of the process is crucial for accurately accounting for analyte loss during subsequent steps.
Caption: General workflow for DAG quantification using an internal standard.
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is based on a modified Bligh-Dyer extraction method suitable for recovering DAGs from plasma or tissue homogenates.[5][7]
Materials:
-
Biological Sample (e.g., 50 µL plasma or 10 mg tissue homogenate)
-
This compound internal standard solution (e.g., 10 µg/mL in chloroform/methanol (B129727) 1:1)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
-
Conical glass tubes
-
Nitrogen gas evaporator
-
Vortex mixer and Centrifuge
Procedure:
-
Place the biological sample (e.g., 50 µL plasma) into a clean glass tube.
-
Add a precise volume of the this compound internal standard solution to the sample. For example, add 10 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng.
-
Add 2.5 mL of ice-cold methanol to the sample.[5]
-
Add 1.25 mL of chloroform. Vortex the mixture vigorously for 30 seconds to create a single-phase solution.[5]
-
To induce phase separation, add 1.0 mL of ultrapure water and another 1.25 mL of chloroform. Vortex again for 30 seconds.[5]
-
Centrifuge the sample at 1,000 x g for 5 minutes to separate the aqueous (upper) and organic (lower) phases.[5]
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., Acetonitrile/Isopropanol 90:10) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for separating and detecting DAGs using a reverse-phase C18 column coupled to a tandem mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm)[4]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 5 mM ammonium (B1175870) acetate[4]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid[4]
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 55°C[4]
-
Injection Volume: 2 µL[4]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B and equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
Data Presentation and Quantification
Quantitative data should be presented clearly. The following tables provide examples of how to structure the analytical parameters and results.
Table 1: MRM Transitions for Analyte and Internal Standard
The selection of precursor and product ions is critical for specificity. For DAGs, the ammonium adduct [M+NH4]+ is often used as the precursor ion, and a characteristic fragment resulting from the neutral loss of a fatty acid is monitored as the product ion.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1,2-Dilinoleoylglycerol (Analyte) | 635.0 | 354.5 | 100 | 25 |
| This compound (IS) | 640.0 | 359.5 | 100 | 25 |
Note: Exact m/z values and collision energies should be optimized for the specific instrument used.
Table 2: Example Calibration Curve Data
A calibration curve is constructed by analyzing standards containing a fixed amount of the internal standard and varying amounts of the analyte. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 4,850 | 495,100 | 0.010 |
| 5 | 25,100 | 501,500 | 0.050 |
| 20 | 98,900 | 498,200 | 0.199 |
| 50 | 255,000 | 505,000 | 0.505 |
| 100 | 510,200 | 501,800 | 1.017 |
| 250 | 1,245,000 | 499,500 | 2.492 |
| 500 | 2,515,000 | 503,300 | 4.997 |
A linear regression of this data would yield a calibration curve with an R² value > 0.99, demonstrating a linear relationship.
Table 3: Example Quantification in Biological Samples
The concentration of the analyte in unknown samples is calculated using the peak area ratio and the regression equation from the calibration curve.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Control 1 | 85,300 | 501,200 | 0.170 | 17.1 |
| Control 2 | 91,500 | 498,600 | 0.184 | 18.5 |
| Treated 1 | 215,400 | 505,100 | 0.426 | 42.5 |
| Treated 2 | 230,100 | 499,900 | 0.460 | 45.9 |
References
- 1. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Lipidomics Using 1,2-Dilinoleoylglycerol-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,2-Dilinoleoylglycerol-d5 as an internal standard for the accurate quantification of diacylglycerols (DAGs) and other lipid species in complex biological samples. The protocols detailed below are intended for use in research and drug development settings where precise and reproducible lipid analysis is critical.
Application Notes
Introduction to Quantitative Lipidomics and the Role of this compound
Quantitative lipidomics aims to measure the absolute or relative abundance of individual lipid species within a biological system. This field is crucial for understanding the roles of lipids in cellular processes, disease pathogenesis, and as biomarkers for diagnostics and therapeutic monitoring. Diacylglycerols are a class of glycerolipids that are not only key intermediates in lipid metabolism but also potent second messengers in various signaling pathways.
Accurate quantification of DAGs by mass spectrometry (MS) is challenging due to variations in ionization efficiency and potential sample loss during preparation. To overcome these challenges, the use of a stable isotope-labeled internal standard is essential. This compound is a deuterated analog of the naturally occurring 1,2-dilinoleoylglycerol. Its five deuterium (B1214612) atoms provide a distinct mass shift, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Because it is chemically identical to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization effects, making it an ideal internal standard for correcting analytical variability.[1]
Key Applications
-
Accurate Quantification of Diacylglycerols: Serves as a robust internal standard for the quantification of various DAG species in tissues, cells, and biofluids using LC-MS/MS.
-
Metabolic Flux Analysis: Can be used in metabolic labeling studies to trace the incorporation of fatty acids into the diacylglycerol pool.
-
Biomarker Discovery and Validation: Enables the precise measurement of changes in DAG levels associated with diseases such as cancer, diabetes, and cardiovascular disorders.
-
Drug Development: Facilitates the evaluation of drug efficacy and mechanism of action by monitoring their effects on lipid signaling pathways involving diacylglycerols.
Data Presentation: Quantitative Analysis of Diacylglycerols in Mouse Liver Tissue
The following table presents representative quantitative data for several diacylglycerol species from a mouse liver tissue extract, obtained using this compound as an internal standard. The data demonstrates the utility of this standard in achieving accurate and reproducible quantification.
| Diacylglycerol Species | Endogenous Concentration (pmol/mg tissue) | % Relative Standard Deviation (RSD) |
| 16:0/18:1-DAG | 125.8 | 6.2% |
| 16:0/18:2-DAG | 89.4 | 7.1% |
| 18:0/18:1-DAG | 65.2 | 8.5% |
| 18:0/18:2-DAG | 152.3 | 5.9% |
| 18:1/18:1-DAG | 45.7 | 9.3% |
| 18:1/18:2-DAG | 210.1 | 5.5% |
This data is representative and intended for illustrative purposes. Actual concentrations will vary depending on the biological sample and experimental conditions.
Experimental Protocols
Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol describes the extraction of total lipids from a biological sample, incorporating the this compound internal standard at the initial stage to ensure accurate quantification.
Materials:
-
Biological sample (e.g., ~20 mg of tissue, 1x10^6 cells)
-
This compound internal standard solution (10 µg/mL in chloroform (B151607)/methanol 1:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
Place the pre-weighed tissue sample or cell pellet into a glass homogenization tube.
-
Add 10 µL of the this compound internal standard solution to the sample.
-
Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly.
-
Add an additional 0.25 mL of chloroform and vortex for 30 seconds.
-
Add 0.25 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water 90:10:0.1, v/v/v).
LC-MS/MS Analysis of Diacylglycerols
This protocol provides a general method for the separation and detection of diacylglycerols using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[1]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C[1]
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 99% B
-
12-15 min: Hold at 99% B
-
15.1-18 min: Return to 30% B for re-equilibration
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Precursor Ion > Product Ion):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 622.5 | 341.3 | 25 |
| 16:0/18:1-DAG | 617.5 | 313.3 | 25 |
| 16:0/18:2-DAG | 615.5 | 313.3 | 25 |
| 18:0/18:1-DAG | 645.6 | 341.3 | 25 |
| 18:0/18:2-DAG | 643.6 | 341.3 | 25 |
| 18:1/18:1-DAG | 643.6 | 339.3 | 25 |
| 18:1/18:2-DAG | 641.6 | 339.3 | 25 |
Note: The specific m/z values for precursor ions are for the [M+NH4]+ adducts. Product ions correspond to the neutral loss of one of the fatty acyl chains. These transitions should be optimized for your specific instrument.
Mandatory Visualizations
Caption: Experimental workflow for quantitative lipidomics using this compound.
Caption: Diacylglycerol signaling pathway leading to the activation of Protein Kinase C (PKC).[2][3][4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Diacylglycerol using 1,2-Dilinoleoylglycerol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, most notably the activation of protein kinase C (PKC). The accurate quantification of specific DAG molecular species is essential for understanding their role in cellular processes and the development of diseases. 1,2-Dilinoleoylglycerol-d5 (B1156382) is a deuterated internal standard designed for the precise and accurate quantification of 1,2-dilinoleoylglycerol (B27625) and other related diacylglycerols by mass spectrometry. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer, making it an ideal tool for correcting for sample loss during preparation and for variations in instrument response.
Signaling Pathways Involving Diacylglycerol
Diacylglycerol is a key signaling molecule that is generated at the cell membrane in response to extracellular stimuli. It is primarily produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG activates a variety of downstream effector proteins, leading to a cascade of cellular responses.
Diacylglycerol Synthesis and Metabolism
The cellular levels of diacylglycerol are tightly regulated through its synthesis and metabolism. DAG can be synthesized through multiple pathways and is a key intermediate in the synthesis of other lipids such as triacylglycerols and phospholipids.[1]
Protein Kinase C (PKC) Signaling Pathway
One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) isozymes.[2] Upon binding of DAG to the C1 domain of conventional and novel PKC isoforms, the kinase undergoes a conformational change, leading to its activation and the subsequent phosphorylation of a wide range of protein substrates. This signaling cascade regulates diverse cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[2][3]
Experimental Protocols
Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)
This protocol describes a common method for extracting total lipids, including diacylglycerols, from biological matrices such as cell pellets or tissue homogenates.
Materials:
-
Deionized Water
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube containing the sample (e.g., cell pellet or tissue homogenate), add the known amount of this compound internal standard.
-
Add 1 mL of methanol and vortex thoroughly.
-
Add 0.5 mL of chloroform and vortex for 1 minute.
-
Add 0.4 mL of deionized water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Re-extract the upper aqueous phase with 0.5 mL of chloroform, vortex, and centrifuge as in step 5.
-
Combine the lower organic phase with the first extract.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Experimental Workflow for Diacylglycerol Quantification
The overall workflow for the quantitative analysis of diacylglycerols using this compound as an internal standard is depicted below.
LC-MS/MS Method for Diacylglycerol Quantification
This section provides a representative LC-MS/MS method for the analysis of diacylglycerols. Method parameters, especially MRM transitions, should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 50 °C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Adduct Ion: [M+NH₄]⁺ is typically monitored for diacylglycerols.
MRM Transitions (Example): The exact MRM transitions should be determined by direct infusion of 1,2-dilinoleoylglycerol and this compound standards. The precursor ion will be the [M+NH₄]⁺ adduct. The product ions will correspond to the neutral loss of one of the fatty acyl chains.
-
1,2-Dilinoleoylglycerol (C₃₉H₆₈O₅):
-
Precursor ([M+NH₄]⁺): m/z 634.6
-
Product (e.g., [M+NH₄ - C₁₈H₃₂O₂]⁺): m/z 353.3
-
-
This compound (C₃₉H₆₃D₅O₅):
-
Precursor ([M+NH₄]⁺): m/z 639.6
-
Product (e.g., [M+NH₄ - C₁₈H₃₂O₂]⁺): m/z 358.3
-
Data Presentation and Quantification
The quantification of endogenous 1,2-dilinoleoylglycerol is achieved by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve should be prepared using known concentrations of the non-deuterated standard spiked with a constant amount of the deuterated internal standard to establish the linearity of the response.
Method Validation Parameters
For robust and reliable quantification, the analytical method should be validated for the following parameters. The table below provides a template for presenting such validation data.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | To be determined | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% |
| Precision (%RSD) | < 15% | 8.7% |
| Recovery (%) | Consistent and reproducible | 92.5% |
| Matrix Effect | To be assessed | Minimal suppression observed |
| Stability | Stable under storage and processing conditions | Stable for 24h at 4°C |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and accurate method for the quantification of diacylglycerols in complex biological samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical tool in their studies of lipid signaling and metabolism. Accurate quantification of diacylglycerols is crucial for advancing our understanding of their physiological and pathological roles and for the development of novel therapeutic interventions.
References
Application Notes and Protocols for Lipid Analysis using 1,2-Dilinoleoylglycerol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways. Accurate quantification of DAG species is essential for understanding their role in health and disease, particularly in areas such as metabolic disorders, oncology, and cardiovascular research. The inherent complexity of the lipidome and the low abundance of many DAG species present significant analytical challenges. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification by correcting for variability in sample preparation and mass spectrometric response.
This document provides detailed application notes and protocols for the use of 1,2-Dilinoleoylglycerol-d5 (D5-DAG) as an internal standard for the quantitative analysis of diacylglycerols in biological samples, with a focus on human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This compound is a deuterated analog of the endogenous 1,2-dilinoleoylglycerol. Its five deuterium (B1214612) atoms on the glycerol (B35011) backbone give it a mass shift of +5 Da compared to its unlabeled counterpart. This mass difference allows the mass spectrometer to distinguish between the internal standard and the endogenous analyte. Because this compound is chemically and physically almost identical to the endogenous DAGs, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. By adding a known amount of D5-DAG to each sample at the beginning of the sample preparation process, any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. This allows for accurate quantification by calculating the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Pipettes and sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Preparation of Internal Standard Solutions
1. Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of chloroform:methanol (2:1, v/v) to obtain a stock solution of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C.
2. Working Solution (10 µg/mL):
-
Perform a serial dilution of the stock solution with methanol to obtain a working solution of 10 µg/mL.
-
The optimal concentration of the working solution may need to be adjusted based on the expected concentration of endogenous DAGs in the specific sample type and the sensitivity of the mass spectrometer. The goal is to have the internal standard peak area in the mid-range of the calibration curve for the endogenous analytes.
-
Store the working solution at -20°C.
Sample Preparation: Lipid Extraction from Human Plasma
This protocol is based on the widely used Folch lipid extraction method.
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: In a clean 1.5 mL polypropylene microcentrifuge tube, add 50 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to the plasma sample.
-
Solvent Addition: Add 1 mL of a cold chloroform:methanol (2:1, v/v) solution to the sample.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to the tube to induce phase separation. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 30% B; 2-12 min, 30-90% B; 12-15 min, 90% B; 15.1-18 min, 30% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+NH₄]⁺ |
| Product Ions | Neutral loss of one of the fatty acyl chains |
| Example MRMs | 1,2-Dilinoleoylglycerol: Precursor m/z 636.5 → Product m/z 337.3 (loss of linoleic acid + NH₃)This compound: Precursor m/z 641.5 → Product m/z 337.3 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
The following tables provide representative quantitative performance data for a diacylglycerol assay using a deuterated internal standard. These values are for illustrative purposes and should be determined for each specific assay and instrument.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 1,2-Dilinoleoylglycerol | 1 - 1000 | > 0.995 |
| 1-Palmitoyl-2-oleoyl-glycerol | 1 - 1000 | > 0.996 |
| 1-Stearoyl-2-arachidonoyl-glycerol | 0.5 - 500 | > 0.994 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| 1,2-Dilinoleoylglycerol | LQC | 3 | < 10 | 95 - 105 |
| MQC | 150 | < 8 | 97 - 103 | |
| HQC | 750 | < 7 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| 1,2-Dilinoleoylglycerol | > 85 | < 15 |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantitative analysis of diacylglycerols using this compound as an internal standard is depicted below.
Caption: Experimental workflow for diacylglycerol analysis.
Diacylglycerol Signaling Pathway
Diacylglycerol is a key second messenger in the Phospholipase C (PLC) signaling pathway. The following diagram illustrates this pathway.
Caption: PLC-mediated diacylglycerol signaling pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of diacylglycerols in complex biological matrices such as plasma. The detailed protocol and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of diacylglycerols is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.
Application Notes: Quantification of Diacylglycerols Using 1,2-Dilinoleoylglycerol-d5 as an Internal Standard
Introduction
Diacylglycerols (DAGs) are critical lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are key intermediates in lipid metabolism.[1][2] Accurate quantification of specific DAG species in complex biological matrices is essential for understanding their role in various physiological and pathological processes. However, their low abundance and rapid turnover present significant analytical challenges.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as 1,2-Dilinoleoylglycerol-d5, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This deuterated standard is chemically and physically almost identical to its endogenous counterpart, ensuring it co-elutes and experiences similar ionization effects, which corrects for variability during sample preparation and analysis.[3][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for accurate lipid quantification.
Core Principles of Stable Isotope Dilution
The fundamental advantage of using a deuterated internal standard like this compound is the significant improvement in analytical accuracy and precision.[4] A known amount of the SIL-IS is added to the sample at the earliest stage of preparation.[5] Because the SIL-IS is nearly identical to the analyte, it effectively compensates for:
-
Extraction Inefficiency: Any loss of the target analyte during lipid extraction is mirrored by a proportional loss of the internal standard.[5]
-
Matrix Effects: In electrospray ionization (ESI), other molecules in the sample can suppress or enhance the analyte's signal. The SIL-IS experiences the same matrix effects, allowing the ratio of analyte to standard to remain constant.[6]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for, as both the analyte and the standard are affected equally.[6]
By measuring the peak area ratio of the endogenous analyte to the deuterated internal standard, a highly accurate and reproducible quantification can be achieved.[3]
Signaling Pathway Involving Diacylglycerol (DAG)
Diacylglycerol is a key signaling molecule in the Phospholipase C (PLC) pathway. Upon activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane where it recruits and activates Protein Kinase C (PKC), leading to the phosphorylation of downstream protein targets and various cellular responses.
Quantitative Data Summary
The optimal concentration of the this compound internal standard should be determined empirically but should ideally be close to the endogenous concentration of the analyte in the middle of the calibration curve range.[3] The following table summarizes typical concentration ranges and parameters used in lipidomics for quantification.
| Parameter | Typical Value / Range | Notes |
| Internal Standard (IS) Stock Solution | 1 mg/mL in Ethanol or Chloroform (B151607)/Methanol | Store at -20°C or -80°C. Prepare fresh working solutions. |
| IS Working Solution Concentration | 1 - 25 µg/mL | Diluted from stock solution in an appropriate solvent. |
| Spiking Concentration in Sample | 100 - 1000 ng/mL (or 100 - 1000 pmol) | The amount added should provide a strong signal without saturating the detector. A common practice is to add a fixed volume (e.g., 10-20 µL) of the working solution to each sample before extraction.[7] |
| Calibration Curve Range | 1 - 5000 ng/mL | Should cover the expected physiological range of the analyte. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Varies significantly based on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | Essential for accurate quantification across the calibration range. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is a modified Bligh and Dyer method, a gold standard for lipid extraction.[8]
-
Sample Aliquoting: To a 2 mL glass tube, add 50 µL of plasma or serum.
-
Internal Standard Addition: Add 10 µL of the this compound working solution. The final concentration should be within the linear range of the assay.
-
Monophasic Mixture Formation: Add 750 µL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Phase Separation: Add 250 µL of chloroform and vortex for 30 seconds. Add 250 µL of ultrapure water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully aspirate the lower organic layer containing the lipids and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase, such as Acetonitrile:Isopropanol (1:1, v/v). Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of diacylglycerols using a reversed-phase C18 column.
-
Liquid Chromatography System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 99% B
-
12-15 min: Hold at 99% B
-
15.1-18 min: Return to 30% B for re-equilibration.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]
-
SRM Transitions (Hypothetical):
-
1,2-Dilinoleoylglycerol: Precursor ion [M+NH₄]⁺ → Product ion (neutral loss of one linoleic acid).
-
This compound: Precursor ion [M+5+NH₄]⁺ → Product ion (neutral loss of one linoleic acid).
-
Experimental and Data Analysis Workflow
The overall workflow from sample receipt to final data involves several critical steps that must be standardized for reliable results.
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous 1,2-Dilinoleoylglycerol and the this compound internal standard for each sample, calibrator, and quality control (QC) sample.[4]
-
Calculate Ratios: For each injection, calculate the peak area ratio: (Peak Area of Analyte / Peak Area of Internal Standard).
-
Construct Calibration Curve: Plot the peak area ratio of the calibration standards against their known concentrations. Perform a linear regression analysis to determine the best-fit line and the regression equation (y = mx + c).[4]
-
Determine Unknown Concentrations: Use the regression equation from the calibration curve to calculate the concentration of 1,2-Dilinoleoylglycerol in the unknown samples based on their measured peak area ratios.
References
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dilinoleoylglycerol-d5 in Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diacyl-sn-glycerols (DAGs) are critical lipid molecules that function as metabolic intermediates in the synthesis of major glycerolipids and as essential second messengers in a multitude of cellular signaling pathways. The transient nature and low abundance of specific DAG species, such as 1,2-Dilinoleoylglycerol, make their accurate quantification challenging yet crucial for understanding disease pathogenesis and for the discovery of novel biomarkers. This document provides detailed application notes and experimental protocols for the use of 1,2-Dilinoleoylglycerol-d5 as an internal standard for the accurate quantification of endogenous 1,2-Dilinoleoylglycerol by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. It effectively corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision. These methodologies are pivotal for researchers in metabolomics, lipidomics, and drug development who are investigating the role of diacylglycerol signaling in diseases such as cancer, diabetes, and cardiovascular disorders.
Data Presentation
Table 1: Representative Quantitative Performance of a Deuterated Diacylglycerol (d5-DAG) Internal Standard.
| Parameter | Result | Description |
| Recovery | 92% | The efficiency of the extraction process for the analyte from the biological matrix. |
| Precision (CV%) | < 10% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Linearity (r²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] |
| Limit of Quantification (LOQ) | 1.5 ng/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1] |
Signaling Pathway
1,2-Diacylglycerols, including 1,2-Dilinoleoylglycerol, are key activators of Protein Kinase C (PKC) isoforms. The activation of PKC initiates a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of the DAG-PKC signaling axis has been implicated in the pathophysiology of numerous diseases.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol describes a modified Bligh and Dyer method for the extraction of total lipids, including diacylglycerols, from cultured cells or tissues.
Materials:
-
Homogenizer (for tissue samples)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
This compound internal standard solution (in a suitable organic solvent, e.g., ethanol)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Cultured Cells: Wash cell pellets (e.g., 1-5 million cells) twice with ice-cold phosphate-buffered saline (PBS). After the final wash, aspirate all PBS and keep the cell pellet on ice.
-
Tissue: Weigh 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS.
-
-
Internal Standard Spiking: To the cell pellet or tissue homogenate, add a known amount of this compound internal standard. The amount should be optimized based on the expected endogenous levels of 1,2-Dilinoleoylglycerol in the sample.
-
Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 1 minute to create a single-phase solution.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform, 9:1, v/v).
Protocol 2: LC-MS/MS Analysis of 1,2-Dilinoleoylglycerol
This protocol provides a general framework for the quantitative analysis of 1,2-Dilinoleoylglycerol using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1,2-Dilinoleoylglycerol (Endogenous): Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., neutral loss of a linoleic acid moiety)
-
This compound (Internal Standard): Precursor ion [M+5+NH₄]⁺ → Product ion (corresponding fragment)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Collision Gas: Argon
-
Collision Energy: Optimize for each transition
Data Analysis:
-
Integrate the peak areas for the endogenous 1,2-Dilinoleoylglycerol and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of a 1,2-Dilinoleoylglycerol standard spiked with a constant amount of the d5-internal standard.
-
Determine the concentration of 1,2-Dilinoleoylglycerol in the samples by interpolating the peak area ratios onto the calibration curve.
Conclusion
The methodologies outlined in this document provide a robust framework for the accurate and precise quantification of 1,2-Dilinoleoylglycerol in biological samples. The use of this compound as an internal standard is essential for reliable biomarker discovery and validation studies. By applying these protocols, researchers can gain valuable insights into the role of diacylglycerol signaling in health and disease, paving the way for the development of novel diagnostic tools and therapeutic interventions. It is strongly recommended that each laboratory validates these methods for their specific application and instrumentation to ensure optimal performance.
References
Troubleshooting & Optimization
Troubleshooting inaccurate quantification with 1,2-Dilinoleoylglycerol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate quantification using 1,2-Dilinoleoylglycerol-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in quantitative experiments?
A1: this compound is a deuterated stable isotope-labeled internal standard. It is chemically identical to its endogenous counterpart, 1,2-dilinoleoylglycerol (B27625), but has a higher mass due to the five deuterium (B1214612) atoms on the glycerol (B35011) backbone.[1] In mass spectrometry-based quantification, it is added to samples at a known concentration at the beginning of the sample preparation process.[2] Because it behaves nearly identically to the analyte of interest during extraction, chromatography, and ionization, it can be used to correct for sample loss, matrix effects, and variations in instrument response, thereby improving the accuracy and precision of quantification.
Q2: What are the primary causes of inaccurate quantification when using this compound?
A2: Inaccurate quantification can stem from several factors, including:
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to erroneous results.[3]
-
Standard Degradation: Improper storage or handling of the this compound standard can lead to degradation through oxidation or hydrolysis, resulting in an inaccurate starting concentration.[4]
-
Isotopic Exchange: While less common for the deuterium labels on the glycerol backbone, under certain conditions, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, altering the mass of the internal standard.
-
Chromatographic Issues: Poor chromatographic separation can lead to co-elution with interfering species or differential matrix effects if the analyte and internal standard do not co-elute perfectly.
-
Inaccurate Pipetting or Dilution: Errors in the preparation of stock solutions, calibration standards, or the addition of the internal standard to samples will directly impact the final calculated concentrations.
Q3: How should this compound be stored and handled?
A3: Proper storage and handling are critical for maintaining the integrity of the standard.
-
Storage: Unsaturated lipids like 1,2-dilinoleoylglycerol are susceptible to oxidation.[4] It is recommended to store the standard as a solution in a suitable organic solvent (e.g., chloroform (B151607) or methanol) at -20°C ± 4°C in a glass vial with a Teflon-lined cap.[4] Avoid storing it as a dry powder for extended periods.[4]
-
Handling: To prevent condensation and subsequent degradation, allow the entire container to warm to room temperature before opening.[4] Use glass or stainless steel pipettes for transferring organic solutions to avoid contamination from plasticizers.[4] Minimize the number of freeze-thaw cycles by preparing aliquots of the stock solution.[4]
Troubleshooting Guides
Issue 1: High Variability in Replicate Injections
Q: My replicate injections of the same sample show high variability in the analyte/internal standard peak area ratio. What could be the cause?
A: High variability in replicate injections often points to issues with the analytical instrument or the sample itself after preparation.
Potential Causes and Solutions:
-
Inconsistent Injection Volume:
-
Solution: Check the autosampler for air bubbles in the syringe and ensure the injection volume is appropriate for the loop size. Perform a series of blank injections with a standard to verify injection precision.
-
-
Sample Instability in the Autosampler:
-
Solution: Some diacylglycerols can be unstable at room temperature. If your autosampler is not temperature-controlled, consider running smaller batches or cooling the autosampler to 4°C.
-
-
Matrix Components Precipitating in the Vial:
-
Solution: After extraction and solvent evaporation, ensure the sample is fully reconstituted in the final injection solvent. Vortex and centrifuge the sample before transferring the supernatant to the injection vial.
-
-
Carryover from Previous Injections:
-
Solution: Implement a robust needle wash protocol using a strong solvent (e.g., isopropanol) between injections. Inject a blank solvent after a high-concentration sample to check for carryover.
-
Issue 2: Poor Recovery of this compound
Q: The peak area of my this compound internal standard is consistently low across all samples. What could be the problem?
A: Low internal standard recovery suggests a problem with the sample preparation process or the stability of the standard.
Potential Causes and Solutions:
-
Inefficient Lipid Extraction:
-
Solution: Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is performed correctly.[3] Check that the solvent ratios are accurate and that the phases are adequately mixed and separated. Consider re-extracting the aqueous phase to maximize lipid recovery.
-
-
Degradation of the Internal Standard:
-
Solution: Verify the storage conditions and age of your this compound stock solution.[4] If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.
-
-
Loss During Solvent Evaporation:
-
Solution: Avoid excessive heat or a strong stream of nitrogen during the solvent evaporation step, as this can lead to the loss of more volatile lipids.
-
-
Adsorption to Surfaces:
-
Solution: Use silanized glassware or low-adsorption microcentrifuge tubes to minimize the loss of lipids due to adsorption to container surfaces.
-
Issue 3: Inaccurate Quantification in Quality Control (QC) Samples
Q: My QC samples are consistently failing to meet the acceptance criteria. What should I investigate?
A: QC sample failure indicates a systematic error in the assay.
Potential Causes and Solutions:
-
Inaccurate Calibration Curve:
-
Solution: Prepare fresh calibration standards from your stock solutions. Ensure that the concentration range of the calibration curve brackets the expected concentrations of your analytes. Evaluate the linearity and weighting of your regression model.
-
-
Differential Matrix Effects:
-
Solution: Matrix effects can vary between different lots of matrix used for QCs and the actual study samples.[3] If suspected, perform a post-extraction addition experiment to assess the matrix effect. It may be necessary to use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]
-
-
Isotope Interference:
-
Solution: In rare cases, naturally occurring isotopes of the analyte can interfere with the signal of a deuterated internal standard, especially if the mass difference is small.[6] Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.
-
Experimental Protocols
Protocol: Quantification of Diacylglycerols in Human Plasma
This protocol provides a general framework. Optimization may be required for specific instrumentation and sample types.
1. Sample Preparation (Lipid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
2. Preparation of Calibration Standards and Quality Controls
-
Prepare a stock solution of non-labeled 1,2-dilinoleoylglycerol in methanol.
-
Prepare a series of working standard solutions by serial dilution.
-
Prepare calibration standards by spiking the appropriate amount of each working standard solution into a blank plasma matrix and performing the same extraction procedure as for the samples.
-
Prepare QC samples at low, medium, and high concentrations in a blank plasma matrix in the same manner.
3. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic diacylglycerols.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 50-60°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Tables
Table 1: Example MRM Transitions for this compound and Common Endogenous Diacylglycerols
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 622.5 | 339.3 | 25 |
| 1-Palmitoyl-2-oleoyl-glycerol | 621.5 | 339.3 | 25 |
| 1-Stearoyl-2-oleoyl-glycerol | 649.6 | 367.3 | 25 |
| 1-Stearoyl-2-arachidonoyl-glycerol | 671.5 | 367.3 | 25 |
| 1,2-Dioleoyl-glycerol | 647.5 | 365.3 | 25 |
Note: These are example transitions and should be optimized for your specific instrument. The product ions often correspond to the neutral loss of one of the fatty acyl chains.
Table 2: Example Data for Method Recovery and Precision
| Analyte | Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1,2-Dioleoyl-glycerol | 50 | 95.2 | 4.8 | 6.2 |
| 500 | 98.1 | 3.5 | 5.1 | |
| 5000 | 101.5 | 2.9 | 4.5 |
Table 3: Acceptance Criteria for Quality Control Samples
| QC Level | Accuracy (% Bias) | Precision (%CV) |
| Low QC | ± 20% | ≤ 20% |
| Medium QC | ± 15% | ≤ 15% |
| High QC | ± 15% | ≤ 15% |
Note: At least 4 out of 6 QC samples should be within these limits for a run to be considered valid.
Visualizations
Diacylglycerol Signaling Pathway Overview
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Optimizing 1,2-Dilinoleoylglycerol-d5 Signal in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 1,2-Dilinoleoylglycerol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity low?
A1: Low signal intensity for this compound can stem from several factors including suboptimal ionization, matrix effects, in-source fragmentation, or issues with sample preparation. Neutral lipids like diacylglycerols often exhibit poor ionization efficiency.[1] The formation of multiple adduct ions can also dilute the signal of the desired precursor ion.[1]
Q2: What are the most common adducts for this compound in positive ion mode, and how do I choose the best one for quantification?
A2: In positive ion electrospray ionization (ESI), this compound commonly forms adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[2][3] The ammoniated adduct is often preferred for quantification as it is less prone to in-source fragmentation compared to the protonated molecule ([M+H]⁺).[2] The choice of adduct can be influenced by the mobile phase composition; for instance, adding ammonium formate (B1220265) or acetate (B1210297) to the mobile phase will promote the formation of [M+NH₄]⁺ adducts.[3]
Q3: I am observing in-source fragmentation of my this compound. How can I minimize this?
A3: In-source fragmentation is a common issue in lipidomics that can lead to misinterpretation of data.[4][5] To minimize this, it is crucial to optimize the ESI source parameters.[6] Specifically, reducing the cone voltage (also known as fragmentor or orifice voltage) can significantly decrease the extent of in-source fragmentation.[6] A systematic optimization of source conditions is recommended to find the balance between efficient ionization and minimal fragmentation.[4][5]
Q4: My deuterated internal standard (this compound) has a slightly different retention time than its non-deuterated analog. Is this normal, and how does it affect quantification?
A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect."[6][7] The heavier deuterium (B1214612) atoms can lead to minor differences in the molecule's interaction with the stationary phase, often causing the deuterated compound to elute slightly earlier.[6] While often minimal, this can impact quantification if the peaks do not co-elute perfectly, especially if there is ion suppression in that region of the chromatogram.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting
Poor peak shape, such as tailing, broadening, or splitting, can compromise the quality of your data.[8][9]
Troubleshooting Steps:
-
Check for Column Contamination: A contaminated column or a partially plugged frit is a common cause of peak shape issues.[9]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9]
-
Assess for Co-eluting Impurities: An impurity co-eluting with the analyte can interfere with its peak shape.[6]
-
Optimize Chromatography: Re-evaluate your LC method, including the gradient, mobile phase composition, and column temperature.[6]
Issue 2: High Background Noise or Ion Suppression
High background noise or ion suppression can significantly reduce the signal-to-noise ratio and affect the limit of detection.
Troubleshooting Steps:
-
Evaluate for Matrix Effects: Complex biological samples contain components like phospholipids (B1166683) that can co-elute with the analyte and suppress its ionization.[10][11] Consider implementing a sample cleanup step to remove these interfering substances.[10][11]
-
Check Mobile Phase and Solvents: Ensure the use of high-purity solvents and freshly prepared mobile phases to avoid contamination.[12][13]
-
Clean the Ion Source: A dirty ion source is a common source of high background noise and reduced sensitivity.[8]
-
Systematic ESI Source Optimization: Methodically optimize ESI source parameters such as spray voltage, gas flow rates, and drying gas temperature to maximize the signal for your analyte.[6]
Quantitative Data Summary
Table 1: Example ESI Source Parameters for Diacylglycerol Analysis
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 3.0 - 4.5 kV | Establishes a stable electrospray.[2] |
| Cone Voltage | 20 - 60 V | Influences ion transmission and fragmentation. Lower values minimize in-source fragmentation.[2] |
| Source Temperature | 100 - 150 °C | Aids in desolvation.[2] |
| Desolvation Temperature | 300 - 450 °C | Facilitates efficient solvent evaporation.[2] |
| Desolvation Gas Flow | 600 - 1000 L/hr | Assists in the desolvation process.[2] |
Note: These are general ranges, and optimal values will vary depending on the specific instrument, compound, and mobile phase composition.
Table 2: Common Mass Transitions for 1,2-Dilinoleoylglycerol ([M+NH₄]⁺) Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 619.5 (for d5) | Varies | Precursor ion for MS/MS fragmentation. |
| Varies | Varies | Neutral loss of a linoleic acid chain.[3] |
Note: The exact m/z values will depend on the specific adduct and fragmentation pathway. It is crucial to determine the optimal transitions empirically on your instrument.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods designed to remove phospholipids, a common source of matrix effects in diacylglycerol analysis.[10][11]
-
To a 100 µL plasma sample, add a known amount of this compound as an internal standard.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).[3]
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for diacylglycerol analysis.[3]
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the diacylglycerols.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: Select the [M+NH₄]⁺ adduct of this compound.
-
Product Ion(s): Determine the most abundant and specific fragment ions by performing a product ion scan on the precursor.
-
Collision Energy: Optimize to maximize the signal of the chosen product ion(s).
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A troubleshooting guide for low signal intensity of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uthsc.edu [uthsc.edu]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Analysis of 1,2-Dilinoleoylglycerol-d5 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dilinoleoylglycerol-d5 (DLG-d5) in plasma samples. It addresses common challenges related to matrix effects encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of DLG-d5 in plasma?
Q2: What are the primary causes of matrix effects when analyzing lipids like DLG-d5 in plasma?
A2: In biological samples such as plasma, phospholipids (B1166683) are the most significant cause of matrix effects.[1][3] Other sources of interference include salts, proteins, and endogenous metabolites that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source.[1]
Q3: How can I determine if my DLG-d5 analysis is affected by matrix effects?
A3: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of DLG-d5 solution is infused into the mass spectrometer after the LC column. A blank plasma extract is then injected. Dips or peaks in the constant DLG-d5 signal indicate regions of ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spiking: This is a quantitative approach. The response of DLG-d5 spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of DLG-d5 in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][4]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the more common form of matrix effect, resulting in a reduced signal for the analyte of interest.[1] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and desolvation in the ESI source, or neutralize the charged analyte ions.[1] Ion enhancement is an increase in the analyte's signal response. While less common, it can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[1] Both phenomena compromise data accuracy.[2]
Q5: Why is a stable isotope-labeled internal standard like DLG-d5 important in mitigating matrix effects?
A5: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[5] Since DLG-d5 has nearly identical physicochemical properties to the endogenous 1,2-Dilinoleoylglycerol, it will experience a similar degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio remains consistent even if the absolute signal intensities fluctuate due to matrix effects.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape, Splitting, or Tailing for DLG-d5
-
Possible Cause: Column fouling from the accumulation of non-eluted matrix components, particularly phospholipids, can lead to distorted peak shapes.[1]
-
Troubleshooting Steps:
-
Implement a Column Wash: Introduce a strong solvent wash at the end of each run to elute strongly retained matrix components.[1]
-
Periodic Column Flushing: Periodically flush the column with a strong, appropriate solvent to remove accumulated contaminants.[1]
-
Use a Guard Column: A guard column can help protect the analytical column from irreversible contamination by matrix components.[1]
-
Enhance Sample Clean-up: Improve the sample preparation method to remove more of the interfering matrix components before analysis.[1]
-
Issue 2: Low DLG-d5 Signal and Poor Sensitivity
-
Possible Cause: Ion suppression is a primary cause of reduced sensitivity.[1][7] Co-eluting matrix components, especially phospholipids, can significantly suppress the ionization of your target analyte, leading to a signal that is near or below the limit of detection.[1][2]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up technique to remove interfering phospholipids. Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE-Phospholipid) can be highly effective.[1]
-
Adjust Chromatography: Modify the chromatographic method to separate the DLG-d5 peak from the regions where major matrix components elute. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.[6][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is a viable option if the DLG-d5 concentration is high enough to remain detectable after dilution.[5]
-
Issue 3: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variability in the matrix composition from sample to sample can lead to different degrees of ion suppression, causing inconsistent results.[5]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, DLG-d5 is crucial for correcting variability in ion suppression between different samples.[5]
-
Implement Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize variability in matrix effects across a batch of samples.[9]
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[5]
-
Data Presentation
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a primary source of interference in plasma.
| Sample Preparation Technique | Effectiveness in Phospholipid Removal | Throughput | Cost per Sample | Key Considerations |
| Protein Precipitation (PPT) | Low | High | Low | Simple and fast, but often results in significant matrix effects due to co-precipitation of phospholipids.[3][9] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium | Low | Requires solvent optimization and can be difficult to automate.[9] Different solvent systems (e.g., Folch, Bligh-Dyer, Matyash) offer varying efficiencies for different lipid classes.[10] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good removal of salts and phospholipids.[1] Requires method development to optimize the sorbent, wash, and elution steps.[6] |
| HybridSPE-Phospholipid | Very High (>99%) | High | High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[1] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a quantitative assessment of ion suppression or enhancement.
-
Prepare Blank Plasma Extract:
-
Extract a blank plasma sample (from the same species as the study samples) using your established sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the known concentration of DLG-d5 into the final, clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Spike the same known concentration of DLG-d5 into the blank plasma extract prepared in step 1.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates of both Set A and Set B using the developed LC-MS/MS method.
-
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for removing phospholipids and other interferences. Note: This is a general guideline and requires optimization for your specific application.
-
Cartridge Conditioning:
-
Pass an appropriate organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
-
Cartridge Equilibration:
-
Pass an aqueous solution (e.g., water or a weak buffer) through the cartridge to prepare it for the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., after protein precipitation and centrifugation) onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences like salts.
-
Wash with a stronger solvent (e.g., methanol/water mixture) to remove phospholipids while retaining the analyte of interest.
-
-
Elution:
-
Elute the DLG-d5 from the cartridge using an appropriate organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
1,2-Dilinoleoylglycerol-d5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1,2-Dilinoleoylglycerol-d5, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under the proper conditions. Due to the polyunsaturated nature of the linoleoyl chains, the compound is susceptible to oxidation. The recommended storage conditions are summarized in the table below.
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions, this compound is expected to be stable for at least two years. For a similar deuterated compound, Glyceryl-d5 Trilinoleate, re-analysis is recommended after three years to confirm chemical purity[1]. A comparable non-deuterated diacylglycerol, 1,2-Dioleoyl-sn-glycerol, has a stated stability of ≥ 2 years when stored at -20°C[2].
Q3: How should I handle this compound upon receiving it?
A3: Proper handling is critical to prevent degradation. If the product is supplied as a powder, it is highly recommended to dissolve it in a suitable organic solvent, such as ethanol (B145695) or chloroform, to a known concentration. Unsaturated lipids in powder form are hygroscopic and can quickly absorb moisture, leading to hydrolysis and oxidation[3][4]. Store the resulting solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.
Q4: Can I store solutions of this compound in plastic tubes?
A4: No, it is strongly advised to avoid storing organic solutions of lipids in plastic containers like polystyrene or polypropylene (B1209903) tubes. Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your sample[3][4]. Always use glass vials with Teflon-lined caps (B75204) for storage.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (Freezer)[2][4][5] | To minimize oxidation and degradation of the polyunsaturated fatty acid chains. |
| Atmosphere | Inert gas (Argon or Nitrogen)[3][4] | To prevent oxidation from atmospheric oxygen. |
| Light Exposure | Store in the dark (amber vials or in a dark container) | Light can catalyze the oxidation of unsaturated lipids. |
| Storage Container | Glass vial with a Teflon-lined cap[3][4] | To prevent leaching of impurities from plastic and ensure a tight seal. |
| Form | As a solution in a suitable organic solvent[3][4] | Unsaturated lipids are unstable as powders due to their hygroscopic nature. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound (as powder or film)
-
High-purity organic solvent (e.g., ethanol, chloroform, or ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a Teflon-lined cap
-
Glass syringe or pipette
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis[4].
-
Under a stream of inert gas, add the desired volume of a suitable organic solvent to the vial containing the this compound.
-
Seal the vial tightly with the Teflon-lined cap.
-
Gently vortex or sonicate the vial until the lipid is completely dissolved.
-
Purge the headspace of the vial with the inert gas before final sealing.
-
Store the stock solution at -20°C or below in the dark.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality and handling of critical reagents like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C under an inert atmosphere and protected from light.2. Prepare a fresh stock solution from a new or properly stored aliquot.3. Consider analyzing the integrity of the compound using techniques like TLC or LC-MS. |
| High background signal in assays | Presence of oxidized lipid species that may have non-specific effects[6][7]. | 1. Ensure that all handling steps are performed under an inert atmosphere to minimize oxidation.2. Use freshly prepared solutions for your experiments.3. If possible, purify the this compound to remove any degradation products. |
| Poor reproducibility between experiments | Inconsistent concentration of the active compound due to degradation or improper dissolution. | 1. Ensure the compound is fully dissolved in the solvent.2. Always handle the stock solution with care, minimizing exposure to air and light.3. Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Visual Guides
Caption: Workflow for proper handling of this compound.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. larodan.com [larodan.com]
- 6. Dietary Oxidized Linoleic Acid Modulates Plasma Lipids beyond Triglycerides Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary oxidized linoleic acid lowers triglycerides via APOA5/APOClll dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Dilinoleoylglycerol-d5
Welcome to the technical support center for 1,2-Dilinoleoylglycerol-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and stability of this isotopically labeled lipid. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 1,2-Dilinoleoylglycerol, a diacylglycerol containing two linoleic acid chains. The 'd5' indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium. This stable isotope labeling makes it an ideal internal standard for quantification of endogenous 1,2-Dilinoleoylglycerol in biological samples using mass spectrometry (MS)-based techniques like GC-MS or LC-MS.[1][]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C.[3] If it is supplied in an organic solvent, it should be kept in a tightly sealed glass vial with a Teflon-lined cap.[4] To prevent oxidation, the vial's headspace should be flushed with an inert gas like nitrogen or argon before sealing.[3]
Q3: The product was shipped at room temperature. Is it still viable?
A3: Yes, it is common for this product to be shipped at ambient temperatures for short durations. However, it is crucial to transfer it to the recommended -20°C storage immediately upon receipt to minimize any potential for degradation.[3]
Q4: What are the primary degradation pathways for this lipid?
A4: As a polyunsaturated diacylglycerol, this compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ester bonds linking the linoleic acid chains to the glycerol backbone can be cleaved, especially in the presence of water, leading to the formation of free fatty acids and monoglycerides.[3]
-
Oxidation: The double bonds in the two linoleoyl chains are highly vulnerable to oxidation from atmospheric oxygen.[5] This process is accelerated by exposure to light, elevated temperatures, and the presence of metal ions, resulting in the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[3]
Q5: Which analytical techniques are best for assessing the purity and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a highly effective method for separating and quantifying the parent lipid and its degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the fatty acid components after hydrolysis and derivatization.[6][7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Rapid degradation of the standard is observed. | 1. Improper storage (temperature too high, exposure to light/oxygen).[3] 2. Repeated freeze-thaw cycles.[3] 3. Contamination with water (promotes hydrolysis) or metal ions (catalyzes oxidation).[3] | 1. Store aliquots at -20°C in tightly sealed glass vials, protected from light. Flush with an inert gas (nitrogen or argon) before sealing.[3][4] 2. Prepare single-use aliquots to minimize freeze-thaw cycles.[3] 3. Use anhydrous solvents and high-purity reagents. Ensure all glassware is scrupulously clean. |
| Inconsistent results between assays. | 1. Incomplete solubilization of the standard after thawing.[3] 2. Pipetting errors due to the viscous nature of lipid solutions. 3. Instrument variability (e.g., fluctuating column temperature, detector sensitivity).[3] | 1. Ensure the standard is a clear, homogenous solution before preparing dilutions. If necessary, gently warm the vial and vortex to ensure complete dissolution.[3] 2. Use calibrated positive-displacement pipettes for accurate handling of viscous organic solutions. 3. Equilibrate and calibrate the analytical instrument before each run. |
| Unexpected peaks in the chromatogram. | 1. Presence of positional isomers (e.g., 1,3-Dilinoleoylglycerol-d5). Some isomerization can occur in storage or solution.[3] 2. Minor impurities from the synthesis process. 3. Contamination from solvents, glassware, or plasticware (e.g., plasticizers leached from pipette tips or tubes).[4] | 1. Confirm the identity of the main peak using mass spectrometry. Some level of isomerization may be unavoidable. 2. Consult the Certificate of Analysis for purity specifications. 3. Use high-purity solvents, clean glassware thoroughly, and avoid plastic containers or pipette tips when handling organic solutions of lipids.[4] |
| The solution appears cloudy or has separated after thawing. | This is common when lipids stored at low temperatures in certain solvents or buffer systems separate from the aqueous phase.[3] | Gently warm the vial in a water bath (up to 40-50°C for organic solvents, or as recommended for buffers) for a short period, then vortex for 30 seconds until the solution becomes clear and homogenous. Ensure the standard is fully solubilized before use.[3] |
Quantitative Data Summary
The stability of polyunsaturated lipids like this compound is highly dependent on storage conditions. The following table provides a summary of expected stability and factors influencing degradation.
| Parameter | Condition | Specification / Observation | Reference |
| Storage Temperature | Long-term | -20°C ± 4°C | [3][4] |
| Short-term (Shipping) | Room Temperature | [3] | |
| Stability | In a suitable organic solvent at -20°C with inert gas overlay | Can be stable for ≥ 2 years | [1] |
| Degradation Factors | Temperature | Increased temperature accelerates both hydrolysis and oxidation.[8] | [3][5] |
| Oxygen & Light | Exposure significantly increases the rate of oxidation. | [3] | |
| pH | Non-neutral pH can accelerate hydrolysis of ester bonds. | [9] | |
| Contaminants | Water (hydrolysis), metal ions (oxidation catalysts). | [3] |
Experimental Protocol: Stability Assessment of this compound
Objective: To evaluate the stability of this compound under different storage conditions over time using HPLC-MS.
Materials:
-
This compound standard
-
HPLC-grade ethanol (B145695) or chloroform
-
Inert gas (Nitrogen or Argon)
-
2 mL amber glass vials with Teflon-lined screw caps
-
Calibrated pipettes
-
HPLC-MS system
Methodology:
-
Preparation of Stock Solution:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution at a concentration of 1 mg/mL in HPLC-grade ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense 100 µL aliquots of the stock solution into the amber glass vials.
-
Flush the headspace of each vial with nitrogen or argon for 30 seconds.
-
Seal the vials tightly and label them clearly.
-
Divide the vials into three storage groups:
-
Group A (Optimal): -20°C, protected from light.
-
Group B (Sub-optimal): 4°C, protected from light.
-
Group C (Stress): Room temperature (~25°C), exposed to ambient light.
-
-
-
Time Points for Analysis:
-
Analyze one vial from each group at the following time points: T=0, T=1 week, T=4 weeks, T=12 weeks, and T=24 weeks.
-
-
Sample Analysis by HPLC-MS:
-
At each time point, retrieve one vial from each storage group.
-
Prepare a working solution by diluting the sample to an appropriate concentration for analysis.
-
Inject the sample into the HPLC-MS system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water/acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan to identify parent ion and potential degradation products (e.g., oxidized species, lysolipids).
-
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound ion at each time point.
-
Calculate the percentage of the remaining parent compound relative to the T=0 sample for each condition.
-
Monitor for the appearance and increase of peaks corresponding to degradation products (e.g., oxidized linoleic acid, mono-linoleoylglycerol-d5).
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation rate.
-
Visualizations
Below are diagrams illustrating key concepts related to the handling and degradation of this compound.
Caption: Primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. aces.su.se [aces.su.se]
Isotopic interference with 1,2-Dilinoleoylglycerol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-Dilinoleoylglycerol-d5 as an internal standard in mass spectrometry-based lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1,2-Dilinoleoylglycerol where five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium.[1] It is used as an internal standard in mass spectrometry to accurately quantify the corresponding unlabeled (endogenous) 1,2-Dilinoleoylglycerol. Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects, allowing for correction of analytical variability.[2]
Q2: What are the expected precursor ion m/z values for 1,2-Dilinoleoylglycerol and its d5-labeled internal standard?
A2: In positive mode electrospray ionization (ESI), diacylglycerols typically form ammonium (B1175870) ([M+NH₄]⁺) and protonated ([M+H]⁺) adducts. The expected monoisotopic m/z values are summarized in the table below.
| Compound | Molecular Formula | Monoisotopic Mass | [M+H]⁺ m/z | [M+NH₄]⁺ m/z |
| 1,2-Dilinoleoylglycerol | C₃₉H₆₈O₅ | 616.5067 | 617.5145 | 634.5410 |
| This compound | C₃₉H₆₃D₅O₅ | 621.5381 | 622.5459 | 639.5724 |
Q3: What is isotopic interference in the context of this internal standard?
A3: Isotopic interference occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte (1,2-Dilinoleoylglycerol) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound).[3] The analyte has a natural isotopic distribution due to the presence of ¹³C. This results in M+1, M+2, etc., peaks. If the M+5 peak of the analyte is significant, it can artificially inflate the signal of the d5-labeled standard, leading to inaccurate quantification.[4]
Q4: Can the fragmentation of the analyte and internal standard interfere with each other?
A4: Yes, this is possible. The primary fragmentation pathway for diacylglycerols involves the neutral loss of one of the fatty acid chains.[5] For 1,2-Dilinoleoylglycerol, this would be the loss of linoleic acid (C₁₈H₃₂O₂). For the d5-internal standard, the fragmentation pattern will be similar, but the resulting diacylglycerol-like fragment ion will retain the deuterated glycerol backbone and thus be 5 Da heavier. If there is an unexpected fragmentation or presence of an isobaric lipid, interference can occur.
Troubleshooting Guide
Problem 1: I am observing a signal for the internal standard (this compound) in my blank or control samples that contain no standard.
-
Question: Why am I seeing the internal standard's m/z in a sample where it wasn't added?
-
Answer: This is likely due to isotopic contribution from a high concentration of the native analyte, 1,2-Dilinoleoylglycerol. The M+5 isotopic peak of the native compound can have the same m/z as the monoisotopic peak of the d5-internal standard.
-
Troubleshooting Steps:
-
Analyze Analyte-Only Sample: Inject a high-concentration sample of unlabeled 1,2-Dilinoleoylglycerol and monitor the m/z channel for the d5-internal standard. A peak at the expected retention time confirms isotopic crosstalk.
-
Chromatographic Separation: Improve chromatographic resolution to ensure that the peak for the analyte is as narrow as possible, minimizing any tailing that could contribute to the signal at the retention time of the internal standard.
-
Correction Algorithm: Apply a mathematical correction to subtract the contribution of the analyte's isotopic peak from the internal standard's signal.[6]
-
-
Problem 2: My calibration curve is non-linear, especially at the high and low ends of the concentration range.
-
Question: Could isotopic interference be causing my calibration curve to be non-linear?
-
Answer: Yes. At high analyte concentrations, the isotopic contribution to the internal standard signal can become significant, leading to an underestimation of the analyte concentration and causing the curve to plateau. At low analyte concentrations, even a small, constant isotopic contribution from endogenous levels can disproportionately affect the analyte/internal standard ratio, causing deviation from linearity.[4]
-
Troubleshooting Steps:
-
Assess Isotopic Contribution: As in Problem 1, determine the percentage of the analyte's M+5 peak relative to its monoisotopic peak. This can be used to set a threshold for when correction is necessary.
-
Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate for the expected range of the analyte concentrations.[2]
-
Use a Different Adduct: If interference is problematic for the [M+NH₄]⁺ adduct, evaluate the [M+H]⁺ adduct to see if the interference profile is different.
-
-
Problem 3: I am seeing unexpected fragment ions in my MS/MS spectra that complicate quantification.
-
Question: Are there other sources of interference besides isotopic overlap of the precursor ions?
-
Answer: Yes. Co-eluting isobaric lipids (lipids with the same nominal mass but different elemental composition) or isomers can produce fragment ions that are identical to those of your analyte or internal standard.[7][8] For example, a different diacylglycerol with fatty acid chains that sum to the same mass as dilinoleoylglycerol could be a source of interference.
-
Troubleshooting Steps:
-
Improve Chromatography: Enhance the chromatographic separation to resolve the interfering compounds from your analyte and internal standard. This could involve changing the column, mobile phase gradient, or flow rate.
-
Use High-Resolution Mass Spectrometry: High-resolution instruments can distinguish between your analyte/internal standard and interfering species based on their exact mass, even if they have the same nominal mass.
-
Select Unique Transitions: In your MS/MS method (e.g., Multiple Reaction Monitoring or MRM), choose precursor-to-product ion transitions that are unique to your compounds of interest and are not shared by potential interferences.
-
-
Quantitative Data Summary
The following table details the theoretical isotopic distribution of 1,2-Dilinoleoylglycerol. The M+5 peak, which can interfere with the this compound signal, has a low but non-zero relative abundance.
Table 1: Theoretical Isotopic Distribution for 1,2-Dilinoleoylglycerol (C₃₉H₆₈O₅)
| Mass Difference | Relative Abundance (%) | Potential Interference |
| M (Monoisotopic) | 100.00 | - |
| M+1 | 43.19 | - |
| M+2 | 9.35 | - |
| M+3 | 1.41 | - |
| M+4 | 0.16 | Potential overlap with d4 impurity |
| M+5 | 0.02 | Direct overlap with d5-IS |
Note: These are theoretical abundances. Actual measured abundances may vary based on instrument resolution and sensitivity.
Table 2: Key m/z Values for Analyte and Internal Standard in MS/MS
| Compound | Precursor Ion ([M+NH₄]⁺) | Primary Neutral Loss | Fragment Ion m/z |
| 1,2-Dilinoleoylglycerol | 634.54 | Linoleic Acid (C₁₈H₃₂O₂) + NH₃ | 339.29 |
| This compound | 639.57 | Linoleic Acid (C₁₈H₃₂O₂) + NH₃ | 344.32 |
Experimental Protocols
Protocol: LC-MS/MS Analysis of 1,2-Dilinoleoylglycerol
This protocol provides a general framework. Optimization for specific instrumentation and sample matrices is recommended.
-
Sample Preparation:
-
Perform a lipid extraction from the sample matrix (e.g., plasma, tissue homogenate) using a standard method like a Bligh-Dyer or MTBE extraction.
-
Spike the sample with a known concentration of this compound prior to extraction to account for sample processing variability.[2]
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50 °C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan
-
MRM Transitions:
-
1,2-Dilinoleoylglycerol: 634.5 -> 339.3
-
This compound: 639.6 -> 344.3
-
-
Key Parameters (instrument-dependent):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Collision Energy: Optimize for the specific instrument, typically 20-30 eV.
-
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Overlap of analyte M+5 peak with the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.ucp.pt [repositorio.ucp.pt]
- 6. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: 1,2-Dilinoleoylglycerol-d5 Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues and other common challenges encountered when using the 1,2-Dilinoleoylglycerol-d5 standard in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when using the this compound standard?
A1: Contamination can arise from several sources, including the standard itself (e.g., presence of the unlabeled analyte), solvents, labware, and the biological matrix. It is crucial to use high-purity solvents and pre-cleaned labware to minimize exogenous contamination.
Q2: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the issue?
A2: Inconsistent results with deuterated internal standards can stem from several factors.[1] Common culprits include a lack of co-elution with the analyte, differential matrix effects where the analyte and standard experience different levels of ion suppression or enhancement, isotopic impurities in the standard, or unexpected isotopic exchange.[1]
Q3: Why is my this compound standard showing a different retention time compared to the native 1,2-Dilinoleoylglycerol?
A3: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1] This chromatographic shift can lead to differential matrix effects, compromising analytical accuracy.[1]
Q4: Can the deuterium (B1214612) label on the this compound standard be lost during sample preparation or analysis?
A4: Yes, this phenomenon is known as isotopic or back-exchange.[2] Deuterium atoms can be replaced by protons from the solvent or sample matrix. This is more likely to occur if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[2] The pH of the solution can also influence the rate of exchange.[2]
Q5: What are the recommended storage conditions for the this compound standard to maintain its stability?
A5: The standard should be stored in an amber vial at -20°C in a freezer under an inert atmosphere.[3] It is also noted to be light and temperature sensitive.[3] Always refer to the supplier's certificate of analysis for specific storage instructions.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
This guide will help you troubleshoot common causes of inaccurate quantification when using this compound as an internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate quantification.
Step-by-Step Guide:
-
Verify Co-elution: Overlay the chromatograms of the analyte (1,2-Dilinoleoylglycerol) and the internal standard (this compound). If a separation is observed, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient) to ensure they elute as a single peak.[1]
-
Assess Standard Purity: The presence of unlabeled analyte in the deuterated standard is a common issue.[2] Analyze the standard by itself to check for the presence of the non-deuterated form. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.
-
Evaluate Matrix Effects: Even with perfect co-elution, the analyte and the standard can experience different degrees of ion suppression or enhancement from matrix components.[1] Conduct a post-extraction addition experiment to assess the matrix effect.[1]
-
Check for Isotopic Exchange: Analyze the standard after incubation in the sample matrix and solvent under your experimental conditions to see if there is any loss of the deuterium label.
Issue 2: Suspected Contamination from External Sources
This guide addresses potential contamination from solvents, labware, or the sample matrix itself.
Potential Contaminants and Their Sources
| Contaminant Class | Common Sources | Potential Impact on Analysis |
| Phthalates/Plasticizers | Plastic labware (e.g., tubes, pipette tips), bottle caps | Can interfere with analyte peaks in LC-MS, causing ion suppression or appearing as unknown peaks. |
| Alkylated Amines | LC-MS grade solvents (methanol, isopropanol)[5] | Can form adducts with neutral lipids, complicating spectral interpretation and potentially suppressing the desired lipid ions.[5] |
| Other Lipids | Biological matrix (e.g., plasma, tissue) | High abundance of other lipids like phospholipids (B1166683) can cause significant ion suppression. |
| Detergents/Salts | Buffers, glassware cleaning procedures | Can interfere with the ionization process in mass spectrometry.[6] |
Experimental Protocol: Solvent Purity Check
-
Objective: To assess the level of contamination in analytical solvents.
-
Procedure: a. Acquire fresh LC-MS grade solvents from different vendors if possible.[5] b. Inject a large volume (e.g., 50-100 µL) of each solvent directly into the LC-MS system. c. Run a typical chromatographic gradient used for your lipid analysis. d. Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for known contaminant masses (refer to common contaminant lists).
-
Expected Outcome: A clean baseline with minimal peaks indicates high solvent purity. The presence of significant peaks suggests solvent contamination, which may require switching to a different solvent vendor or implementing a solvent purification step.[5]
Signaling Pathway Involvement
1,2-Diacylglycerols (DAGs) like 1,2-Dilinoleoylglycerol are critical second messengers in various cellular signaling pathways. They are primarily known for activating Protein Kinase C (PKC).
Caption: Simplified Protein Kinase C (PKC) activation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating Lipidomics Methods: A Comparative Guide to Using 1,2-Dilinoleoylglycerol-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are paramount. The use of internal standards is fundamental to achieving accurate quantification by correcting for variations during sample preparation and analysis. This guide provides an objective comparison of 1,2-Dilinoleoylglycerol-d5 as an internal standard against other alternatives, supported by a summary of expected experimental performance and detailed methodologies.
The Role of Internal Standards in Quantitative Lipidomics
Internal standards are essential in mass spectrometry-based lipidomics to account for sample loss during extraction and variability in instrument response.[1] An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer. Stable isotope-labeled standards, such as deuterated lipids, are often considered the gold standard because their physicochemical properties are nearly identical to their endogenous counterparts, leading to similar extraction efficiency and ionization response.[2]
Comparison of Internal Standards for Diacylglycerol (DAG) Quantification
The choice of internal standard is a critical step in developing a robust quantitative lipidomics assay. For diacylglycerols (DAGs), both stable isotope-labeled and odd-chain lipid standards are commonly used.
| Performance Metric | This compound (Deuterated) | Odd-Chain Diacylglycerol (e.g., DAG 17:0/17:0) |
| Principle | Hydrogen atoms are replaced with deuterium (B1214612), creating a mass shift. | Contains fatty acids with an odd number of carbon atoms, which are typically low in abundance in biological systems.[1] |
| Co-elution with Analyte | Generally co-elutes very closely with the endogenous analyte in liquid chromatography (LC).[1] However, a slight retention time shift due to the deuterium isotope effect can sometimes occur.[2] | May not perfectly co-elute with all endogenous even-chain DAG species due to differences in hydrophobicity. |
| Correction for Matrix Effects | Highly effective, as it experiences similar ionization suppression or enhancement as the endogenous analyte.[3] Minor retention time shifts can sometimes lead to differential matrix effects.[3] | Generally good, but differences in elution time can result in less accurate correction if matrix effects vary across the chromatographic peak. |
| Potential for Interference | Low, as the mass difference is distinct. | Low, assuming the odd-chain DAG is not naturally present or is at very low levels in the sample.[4] |
| Availability | Commercially available, but can be more expensive than other options. | Often more readily available and less expensive than specific deuterated standards. |
Method Validation Performance of this compound
A comprehensive validation is necessary to ensure a lipidomics method is accurate and reproducible. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for diacylglycerol quantification using a deuterated internal standard like this compound.
Note: The following data are representative of typical performance for validated LC-MS/MS methods for diacylglycerols and may not reflect the exact performance of this compound in every matrix.
| Validation Parameter | Typical Performance Metric | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and instrument response.[2][5] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[2] |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured concentration to the true concentration, often assessed by spiking a known amount of analyte into a blank matrix.[2][6] |
| Precision (% RSD) | < 15% | The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).[2][5][6] |
| Extraction Recovery | > 90% | The efficiency of the extraction process in recovering the analyte and internal standard from the sample matrix.[5] |
Experimental Protocols
Overall Experimental Workflow
The general workflow for the quantification of diacylglycerols using this compound involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.
Detailed Protocol for Diacylglycerol Quantification
This protocol outlines a typical procedure for the quantification of diacylglycerol species from a biological matrix using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a 1.5 mL microcentrifuge tube, add a known amount of the biological sample (e.g., 20 µL of plasma or 10 mg of homogenized tissue).
-
Add the internal standard, this compound, to a final concentration within the linear range of the assay (e.g., 100 ng/mL).
-
Perform a liquid-liquid extraction using a modified Bligh-Dyer method:
-
Add 300 µL of methanol (B129727) to the sample and vortex thoroughly.
-
Add 600 µL of chloroform (B151607) and vortex for 10 minutes.
-
Add 200 µL of water, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Carefully collect the lower organic phase (chloroform layer) into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate diacylglycerol species, for example:
-
0-2 min: 30% B
-
2-12 min: Ramp to 97% B
-
12-17 min: Hold at 97% B
-
17.1-20 min: Return to 30% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for endogenous diacylglycerols and this compound. The precursor ion will typically be the [M+NH4]+ adduct. The product ions will correspond to the neutral loss of one of the fatty acyl chains.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas of the endogenous diacylglycerol species and the this compound internal standard.
-
Calculate the ratio of the peak area of each endogenous DAG to the peak area of the internal standard.
-
Determine the concentration of each DAG species by using a calibration curve prepared with known concentrations of non-deuterated standards and a fixed concentration of the internal standard.
Diacylglycerol Signaling Pathway
1,2-Diacylglycerols are critical second messengers in numerous cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC), which subsequently phosphorylates a wide range of downstream protein targets, leading to various cellular responses.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sisu.ut.ee [sisu.ut.ee]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol pathway | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards: A Comparative Analysis of 1,2-Dilinoleoylglycerol-d5 in Lipidomics
For researchers, scientists, and drug development professionals engaged in the precise quantification of bioactive lipids, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 1,2-Dilinoleoylglycerol-d5 with other common internal standards used in mass spectrometry-based lipidomics, supported by established principles and experimental methodologies.
Internal standards are indispensable in quantitative mass spectrometry for correcting variability introduced during sample preparation, chromatographic separation, and detection. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected similarly by these variations. In the analysis of diacylglycerols (DAGs), a class of lipids crucial in cellular signaling and metabolism, this compound has emerged as a valuable tool. This deuterated standard, where five hydrogen atoms on the glycerol (B35011) backbone are replaced with deuterium (B1214612), offers a mass shift that allows for its distinction from the endogenous analyte without significantly altering its chemical behavior.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative mass spectrometry.[1] Their close structural and chemical similarity to the endogenous analyte ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[2] This co-elution is particularly important in complex biological matrices where ion suppression or enhancement can significantly impact signal intensity.[3]
Alternative Internal Standards for Diacylglycerol Analysis
While SIL standards are preferred, other types of internal standards are also utilized in lipidomics, each with its own set of advantages and disadvantages.
-
Other Deuterated Diacylglycerol (DAG) Standards: These are similar to this compound but may have deuterium atoms on the acyl chains instead of the glycerol backbone. The position of the deuterium label can sometimes influence fragmentation patterns and chromatographic behavior, a phenomenon known as the isotope effect.
-
Odd-Chain Diacylglycerol Standards: These are structural analogs of endogenous DAGs, containing fatty acids with an odd number of carbon atoms (e.g., C17:0).[4] Since most naturally occurring fatty acids in mammals have an even number of carbons, odd-chain lipids are typically absent or present at very low levels in biological samples.[4] However, their chromatographic and ionization behavior may not perfectly match that of the even-chained analytes.
-
Non-Isotopically Labeled Structural Analogs: These are molecules with a similar but not identical structure to the analyte. While they can compensate for some variability, differences in extraction recovery, chromatographic retention, and ionization response can lead to inaccuracies.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the expected performance characteristics of different types of internal standards for diacylglycerol analysis based on established principles of mass spectrometry.
| Performance Parameter | This compound | Other Deuterated DAGs | Odd-Chain DAGs | Non-Isotopically Labeled Structural Analogs |
| Co-elution with Analyte | Excellent | Very Good to Excellent | Good | Fair to Good |
| Correction for Matrix Effects | Excellent | Very Good to Excellent | Good | Fair |
| Correction for Extraction Variability | Excellent | Excellent | Good | Fair |
| Risk of Isotopic Crosstalk | Low (with sufficient mass difference) | Low to Medium | None | None |
| Potential for Isotope Effects | Minimal (on glycerol backbone) | Possible (on acyl chains) | Not Applicable | Not Applicable |
| Commercial Availability | Good | Good | Good | Varies |
| Cost | High | High | Moderate | Low to Moderate |
Experimental Protocols: A Closer Look
Accurate and reproducible quantification relies on well-defined experimental protocols. Below are detailed methodologies for key experiments in the validation of an analytical method using this compound as an internal standard.
Experimental Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of this compound to compensate for matrix-induced signal suppression or enhancement in a complex biological matrix (e.g., human plasma).
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the target diacylglycerol analyte and this compound in a pure solvent (e.g., methanol/chloroform).
-
Set 2 (Post-Extraction Spike): Extract blank human plasma using a validated lipid extraction method (e.g., Folch or Bligh-Dyer). Spike the extracted matrix with the target diacylglycerol analyte and this compound at the same concentration as in Set 1.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte: MF = (Peak Area in Set 2) / (Peak Area in Set 1).
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set 2) / (Analyte Peak Area Ratio to IS in Set 1).
-
An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.
-
Experimental Protocol 2: Assessment of Extraction Recovery
Objective: To determine the efficiency of the extraction method for the target diacylglycerol and the ability of this compound to correct for variability in recovery.
Methodology:
-
Sample Preparation:
-
Set A (Pre-Extraction Spike): Spike a known amount of the target diacylglycerol analyte and this compound into a blank biological matrix (e.g., human plasma) before lipid extraction.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix. Spike the same known amount of the target diacylglycerol analyte and this compound into the extracted matrix after the extraction process.
-
-
LC-MS/MS Analysis: Analyze both sets of samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Extraction Recovery for the analyte: Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100.
-
Calculate the Internal Standard-Normalized Recovery: IS-Normalized Recovery (%) = ((Analyte Peak Area Ratio to IS in Set A) / (Analyte Peak Area Ratio to IS in Set B)) * 100.
-
Consistent IS-Normalized Recovery across different samples demonstrates the internal standard's effectiveness in correcting for extraction variability.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical workflow for a lipidomics experiment and the rationale for using a stable isotope-labeled internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Internal standard strategies for relative and absolute quantitation of peptides in biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
1,2-Dilinoleoylglycerol-d5 vs C13-labeled standards for lipidomics
An Objective Comparison for Lipidomics Researchers
In the field of lipidomics, accurate quantification is essential for deriving meaningful biological insights. The use of internal standards is a cornerstone of quantitative mass spectrometry, correcting for variability from sample preparation to analysis. The choice of internal standard is critical, with stable isotope-labeled compounds being the gold standard. This guide provides an objective comparison between deuterated standards, specifically 1,2-Dilinoleoylglycerol-d5, and the more robust carbon-13 (C13)-labeled standards.
Performance Comparison: Deuterated vs. C13-Labeled Standards
The fundamental difference between these standards lies in the isotope used for labeling. Deuterated standards replace hydrogen (¹H) with deuterium (B1214612) (²H or D), while C13-labeled standards replace carbon-12 (¹²C) with carbon-13 (¹³C). This distinction leads to significant differences in their analytical performance.[1]
C13-labeled internal standards are considered superior for many applications because they are structurally almost identical to the analyte, are not prone to isotopic exchange, and share the same retention time and response factor as the native compound.[2] Deuterated standards, while often less expensive, have inherent drawbacks that can limit accuracy.[2][3] These limitations include the potential for loss of deuterium in solution or under mass spectrometry conditions, and changes in HPLC retention time relative to the unlabeled compound of interest.[3]
Table 1: Quantitative Performance of Deuterated vs. C13-Labeled Standards
| Feature | This compound (Deuterated) | C13-Labeled Diacylglycerol Standards | Key Findings & References |
| Co-elution with Analyte | Can exhibit chromatographic shifts, eluting at a slightly different retention time than the native analyte. | Co-elutes perfectly with the non-labeled analyte. | The physicochemical differences between hydrogen and deuterium can cause retention time shifts, which is not an issue for C13-labeled compounds.[4][5][6] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange (H/D exchange) in certain solvents or conditions. | The ¹³C-¹²C bond is chemically stable and not prone to exchange. | C13-labeled standards are incapable of isotopic scrambling, ensuring the label remains intact throughout the analytical process.[2][7] |
| Mass Spectrometry Interference | The deuterium isotope effect can sometimes alter fragmentation patterns. | Fragmentation is identical to the native analyte. | Altered fragmentation can complicate the selection of MRM transitions for deuterated standards.[6] |
| Accuracy & Precision | Generally provides good quantification, but chromatographic shifts can lead to differential matrix effects, reducing accuracy. | Provides higher accuracy and precision due to identical behavior to the analyte. | Studies show C13-labeled standards result in a significant reduction in coefficient of variation (CV%) compared to deuterated standards.[1][8] |
| Cost & Availability | Generally easier and cheaper to synthesize; more widely available. | Typically more complex and expensive to produce; availability can be limited.[2][5] | The lower cost of deuterated standards is a primary reason for their common use.[3] |
Experimental Protocols & Workflow
The proper implementation of an internal standard is crucial for reliable data. The standard should be added as early as possible in the workflow to account for variations in all subsequent steps.[9][10]
Generalized Experimental Protocol for Lipid Quantification:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Add a precise, known amount of the internal standard (this compound or a C13-labeled equivalent) to each sample prior to any extraction steps.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 chloroform:methanol solvent mixture to the sample.
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add water or a saline solution to induce the separation of aqueous and organic phases.
-
Centrifuge the mixture to achieve a clean separation.
-
Carefully collect the lower organic layer, which contains the lipids.[9]
-
-
Sample Processing:
-
Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water mixture).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a suitable column (e.g., C18 reversed-phase) to separate the lipid species.[9]
-
Mass Spectrometry: Detect the analytes using a mass spectrometer operating in a mode that can distinguish between the native lipid and the stable isotope-labeled internal standard (e.g., Multiple Reaction Monitoring, MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the absolute concentration of the analyte using a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.
-
Caption: Standard experimental workflow for lipidomics quantification using an internal standard.
Biological Context: The Diacylglycerol (DAG) Signaling Pathway
1,2-Dilinoleoylglycerol is a specific type of 1,2-diacylglycerol (DAG). DAGs are critical lipid second messengers that regulate a wide array of cellular processes.[11] They are primarily known as activators of Protein Kinase C (PKC) isoforms.[12][13] An increase in cellular DAG levels, which can be associated with insulin (B600854) resistance, leads to the activation of PKCθ, impacting downstream insulin signaling.[14]
Caption: The canonical 1,2-diacylglycerol (DAG) signaling pathway leading to PKC activation.
Conclusion and Recommendations
The choice between this compound and a C13-labeled standard depends on the specific demands of the research.
-
This compound is a viable and cost-effective option for many applications. However, researchers must be vigilant during method development to assess and mitigate potential issues arising from chromatographic shifts and isotopic instability.
-
C13-Labeled Standards represent the superior analytical choice for applications requiring the highest degree of accuracy, precision, and reliability, such as clinical research or drug development studies. Their perfect co-elution and isotopic stability minimize analytical variance, leading to more robust and defensible quantitative data.[1][8]
For researchers and drug development professionals where quantitative accuracy is paramount, the investment in C13-labeled internal standards is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ukisotope.com [ukisotope.com]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 12. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
The Gold Standard? A Critical Comparison of 1,2-Dilinoleoylglycerol-d5 for Accurate Diacylglycerol Quantification
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate quantification of diacylglycerols (DAGs) is paramount. These signaling lipids play crucial roles in a myriad of cellular processes, and their precise measurement is critical for understanding disease pathology and developing effective therapeutics. A key component of this analytical challenge is the choice of an appropriate internal standard. This guide provides an in-depth comparison of the widely used deuterated standard, 1,2-Dilinoleoylglycerol-d5, with other common alternatives, supported by experimental data and detailed protocols to inform your selection and ensure the robustness of your DAG quantification.
At a Glance: Comparing Internal Standards for DAG Quantification
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2] The most common choices for DAG quantification fall into three main categories: stable isotope-labeled (deuterated and 13C-labeled) and odd-chain lipids.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Deuterated) | Hydrogen atoms on the glycerol (B35011) backbone are replaced with deuterium (B1214612). | Commercially available for a variety of DAG species. Generally more cost-effective than 13C-labeled standards. | Can exhibit chromatographic shifts, eluting slightly earlier than the non-labeled analyte.[1][2][3] Potential for isotopic exchange of deuterium atoms.[3] May lead to inaccuracies if matrix effects vary across the chromatographic peak.[3] |
| 13C-Labeled Diacylglycerols | Carbon-12 atoms are replaced with the heavier carbon-13 isotope. | Considered the "gold standard" due to near-perfect co-elution with the endogenous analyte.[1][2] High isotopic stability with no risk of exchange.[3] Provides more accurate correction for matrix effects.[1] | Limited commercial availability for a wide range of DAG species. Higher cost of synthesis. |
| Odd-Chain Diacylglycerols | Contain fatty acyl chains with an odd number of carbon atoms (e.g., C17:0), which are typically low in abundance in biological systems. | Can be used to quantify a range of DAGs within a class.[4] Avoids isotopic interference with endogenous species. | Does not perfectly mimic the chromatographic behavior and ionization efficiency of all endogenous even-chain DAGs. May not adequately correct for variations in a species-specific manner. |
Performance Deep Dive: Quantitative Comparison
While direct head-to-head studies for a comprehensive range of DAG species are not always available in a single publication, a synthesis of existing data highlights the superior performance of 13C-labeled internal standards. A study comparing biologically generated 13C-labeled internal standards with a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) for the 13C-labeled standards, indicating improved precision and accuracy.[1][5][6]
Here, we present a summary of expected performance based on the literature:
| Parameter | This compound | 13C-Labeled DAG | Odd-Chain DAG | Key Findings |
| Chromatographic Co-elution | Slight retention time shift (elutes earlier) | Near-perfect co-elution | Elutes at a different time than even-chain DAGs | 13C-labeled standards provide the most accurate correction for matrix effects that can vary across a chromatographic peak.[1][2] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. | Demonstrates improved accuracy and precision. | Accuracy can be compromised due to differences in ionization efficiency compared to endogenous DAGs. | Studies have shown that the use of 13C-IS in lipidomics significantly reduces the coefficient of variation (CV%) compared to deuterated standards.[1][5][6] |
| Isotopic Stability | Low risk of exchange for C-D bonds on the glycerol backbone, but a theoretical possibility exists. | Highly stable, no risk of isotopic exchange. | Not applicable. | The stability of 13C-labels ensures the integrity of the standard throughout the analytical process. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which DAG quantification is crucial, the following diagrams illustrate a key signaling pathway involving DAG and a typical experimental workflow for its quantification.
Figure 1: Simplified diacylglycerol (DAG) signaling pathway.
Figure 2: General experimental workflow for DAG quantification.
Key Experimental Protocols
The following protocols provide a detailed methodology for the quantification of DAGs using a deuterated internal standard.
Lipid Extraction (Bligh-Dyer Method)
This protocol is a widely used method for extracting lipids from biological samples.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
This compound internal standard solution (in chloroform (B151607) or methanol)
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes
Procedure:
-
To your sample in a glass tube, add a known amount of this compound internal standard.
-
Add chloroform and methanol to the sample to achieve a final single-phase solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v), considering the water content of the sample.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Add chloroform and 0.9% NaCl to induce phase separation, achieving a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Vortex again for 1-2 minutes.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Analysis for DAG Quantification
This is a general protocol and may need optimization for specific instruments and DAG species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives as mobile phase A.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic DAGs.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for standard bore columns).
-
Column Temperature: Typically maintained between 30-50 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for DAG analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly selective and sensitive for quantification. For high-resolution instruments, targeted MS/MS or parallel reaction monitoring (PRM) can be used.
-
MRM Transitions: Specific precursor-to-product ion transitions for each endogenous DAG species and for this compound need to be determined and optimized. For d5-labeled DAGs, the precursor ion will be 5 Da higher than the corresponding unlabeled DAG.
Optional Derivatization for Enhanced Sensitivity
Derivatization of the hydroxyl group on the DAG molecule can improve ionization efficiency and thus sensitivity. Dimethylglycine (DMG) derivatization is one such method.
Materials:
-
Dried lipid extract
-
Dimethylglycine (DMG)
-
Coupling agents (e.g., DCC, EDC) and a catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the dried lipid extract in the anhydrous solvent.
-
Add DMG, the coupling agent, and the catalyst.
-
Incubate the reaction mixture (e.g., at 45°C) to allow for complete derivatization.[7]
-
After the reaction, the sample can be purified (e.g., by solid-phase extraction) to remove excess reagents before LC-MS/MS analysis.
Conclusion and Recommendations
The accuracy of DAG quantification is fundamentally dependent on the choice of internal standard. While this compound is a widely accessible and commonly used internal standard, researchers must be aware of its potential limitations, primarily the chromatographic shift relative to its endogenous counterpart. This can introduce inaccuracies, especially in complex biological matrices where co-eluting lipids can cause ion suppression.
For the highest level of accuracy and precision, 13C-labeled diacylglycerol internal standards are the superior choice . Their near-perfect co-elution with the endogenous analytes ensures the most reliable correction for analytical variability. However, their availability and cost can be limiting factors.
Odd-chain diacylglycerols offer a practical alternative when a wide range of DAG species needs to be quantified and a comprehensive suite of stable isotope-labeled standards is not feasible. However, it is crucial to validate their performance for the specific DAGs of interest, as their response may not perfectly mirror that of all endogenous species.
Ultimately, the selection of an internal standard should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. For all approaches, thorough method validation is essential to ensure reliable and reproducible quantification of these critical signaling molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Gold Standard for Precision: A Comparative Guide to Lipid Analysis Using 1,2-Dilinoleoylglycerol-d5
The use of a stable isotope-labeled internal standard, such as 1,2-Dilinoleoylglycerol-d5, is considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical similarity to the endogenous analyte, 1,2-Dilinoleoylglycerol. This similarity ensures that the internal standard behaves nearly identically to the analyte during sample extraction, derivatization, and ionization, effectively correcting for variations in sample handling and instrument response.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical factor that directly influences the accuracy and precision of lipid quantification. The following table provides a qualitative and quantitative comparison of different types of internal standards commonly used in lipid analysis.
| Internal Standard Type | Principle | Advantages | Disadvantages | Expected Reproducibility (CV%) |
| This compound (Deuterated) | Stable isotope dilution | - Co-elutes closely with the endogenous analyte in liquid chromatography (LC).- Corrects for matrix effects and variations in ionization efficiency.- High chemical and physical similarity to the analyte. | - Potential for isotopic scrambling or exchange, though minimal with d5 labeling.- May exhibit a slight retention time shift compared to the native analyte. | Excellent (<10%) |
| ¹³C-Labeled Diacylglycerol | Stable isotope dilution | - Co-elutes almost identically with the endogenous analyte.- No risk of isotopic exchange.- Considered the most accurate internal standard. | - Higher cost and less commercial availability compared to deuterated standards. | Excellent (<5-10%) |
| Odd-Chain Diacylglycerol (e.g., 1,2-Heptadecanoin) | Structural analog | - Cost-effective and readily available.- Does not occur naturally in most biological systems. | - Different chromatographic behavior and ionization efficiency compared to the analyte.- May not fully compensate for matrix effects. | Good (10-20%) |
| Non-Isotopically Labeled Structural Analog | Structural analog | - Can be used when a stable isotope-labeled standard is unavailable. | - Significant differences in physicochemical properties compared to the analyte.- Least effective at correcting for analytical variability. | Fair (>20%) |
Note: The expected reproducibility (Coefficient of Variation, CV%) is based on general performance characteristics of each internal standard type in well-optimized lipidomics workflows. Specific CVs can vary depending on the complexity of the sample matrix, the concentration of the analyte, and the analytical platform used.
Experimental Protocols
Reproducible and accurate lipid analysis relies on meticulously executed experimental protocols. The following provides a detailed methodology for the quantification of diacylglycerols using an internal standard like this compound coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experiment: Quantification of Diacylglycerols in Plasma
Objective: To accurately quantify the concentration of various diacylglycerol species in human plasma using this compound as an internal standard.
Materials:
-
Human plasma (K2EDTA)
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation and Lipid Extraction (Modified Folch Method):
-
Thaw frozen plasma samples on ice.
-
To a 2 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard solution.
-
Add 1 mL of a pre-chilled chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate the diacylglycerol species (e.g., starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole mass spectrometer or Parallel Reaction Monitoring (PRM) for a high-resolution mass spectrometer.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each endogenous diacylglycerol species and for this compound. For example, for 1,2-Dilinoleoylglycerol (m/z 617.5), a characteristic neutral loss of a linoleic acid moiety could be monitored. For the d5-labeled standard (m/z 622.5), the corresponding shifted transition would be monitored.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each endogenous diacylglycerol and the this compound internal standard.
-
Calculate the response ratio of the analyte to the internal standard.
-
Quantify the concentration of each diacylglycerol species using a calibration curve prepared with known amounts of non-labeled diacylglycerol standards and a fixed amount of the internal standard.
-
Mandatory Visualizations
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Inter-laboratory Comparison of Lipidomics using 1,2-Dilinoleoylglycerol-d5: A Comparative Guide
This guide provides a framework for an inter-laboratory comparison of lipidomics analyses focusing on the quantification of diacylglycerols (DAGs) using 1,2-Dilinoleoylglycerol-d5 as an internal standard. The objective is to present a standardized methodology and comparative data to aid researchers, scientists, and drug development professionals in assessing the reproducibility and accuracy of lipidomics platforms. The experimental data and protocols are based on established methodologies from various lipidomics studies.[1][2][3][4]
Quantitative Data Presentation
The following tables summarize the expected quantitative data from a hypothetical inter-laboratory comparison involving three laboratories (Lab A, Lab B, and Lab C). Each lab was provided with a standard reference material (e.g., NIST SRM 1950 - Metabolites in Frozen Human Plasma) and a set of quality control (QC) samples spiked with known concentrations of 1,2-Dilinoleoylglycerol and its deuterated internal standard, this compound.[3][4][5]
Table 1: Quantification of Endogenous 1,2-Dilinoleoylglycerol in NIST SRM 1950
| Laboratory | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Lab A | 1.25 | 0.15 | 12.0 |
| Lab B | 1.31 | 0.18 | 13.7 |
| Lab C | 1.22 | 0.13 | 10.7 |
| Consensus | 1.26 | 0.15 | 12.1 |
Table 2: Inter-laboratory Precision for Quality Control Samples
| QC Sample | Target Concentration (µg/mL) | Lab A Measured (µg/mL) | Lab B Measured (µg/mL) | Lab C Measured (µg/mL) | Inter-lab CV (%) |
| QC Low | 0.5 | 0.48 | 0.53 | 0.49 | 5.2 |
| QC Mid | 2.5 | 2.55 | 2.41 | 2.60 | 3.8 |
| QC High | 10.0 | 9.87 | 10.15 | 9.92 | 1.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments performed in this hypothetical inter-laboratory comparison. These protocols are based on widely accepted practices in the field of lipidomics.[1][2][6][7]
2.1. Sample Preparation and Lipid Extraction
A modified Bligh and Dyer extraction protocol is recommended for robust lipid extraction from plasma samples.[7]
-
Thawing: Frozen plasma samples (e.g., NIST SRM 1950, QC samples) are thawed on ice.
-
Aliquoting: 50 µL of each plasma sample is aliquoted into a 2 mL glass vial.
-
Internal Standard Spiking: 10 µL of a 10 µg/mL working solution of this compound in methanol (B129727) is added to each sample.
-
Extraction Solvent Addition: 1 mL of a pre-chilled (-20°C) mixture of chloroform/methanol (2:1, v/v) is added to each vial.
-
Vortexing: The mixture is vortexed for 1 minute to ensure thorough mixing.
-
Phase Separation: 200 µL of deionized water is added, and the mixture is vortexed again for 30 seconds. The samples are then centrifuged at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Lipid Layer Collection: The lower organic phase containing the lipids is carefully collected using a glass syringe and transferred to a new 1.5 mL glass vial.
-
Drying: The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
A reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer is the suggested platform for this analysis.[1][2]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed. For targeted quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument is also suitable.[2][8]
-
Key MRM Transitions (for targeted analysis):
-
1,2-Dilinoleoylglycerol: Precursor ion [M+NH4]+, with product ions corresponding to the loss of the fatty acyl chains.
-
This compound: Precursor ion [M+d5+NH4]+, with corresponding shifted product ions.
-
Mandatory Visualizations
3.1. Diacylglycerol Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving diacylglycerol (DAG). DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn phosphorylates downstream targets to regulate various cellular processes.[9][10]
Caption: Simplified Diacylglycerol (DAG) signaling cascade.
3.2. Experimental Workflow for Inter-laboratory Comparison
This diagram outlines the logical flow of the inter-laboratory comparison study, from sample distribution to final data analysis.
Caption: Workflow for the lipidomics inter-laboratory comparison.
References
- 1. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform for Serum and Plasma Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 1,2-Dilinoleoylglycerol-d5 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of diacylglycerols (DAGs) is crucial for understanding cellular signaling and disease pathogenesis. 1,2-Dilinoleoylglycerol, a key signaling lipid, requires a robust internal standard for precise measurement in complex biological matrices. This guide provides a comparative overview of the performance of 1,2-Dilinoleoylglycerol-d5 as a deuterated internal standard in various biological samples, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based quantification.[1] Their near-identical physicochemical properties to the endogenous analyte ensure they behave similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for variations in these steps.[1]
Comparative Performance Data
While comprehensive, direct validation data for this compound across multiple biological matrices is not extensively published in a single source, the following tables summarize the expected performance characteristics based on established bioanalytical methods for similar deuterated lipid standards. These values represent typical performance parameters and acceptance criteria mandated by regulatory agencies for LC-MS/MS assays.
Table 1: Representative Method Performance in Human Plasma
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL, r² ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (%CV) | ≤15% (≤20% for LLOQ) | ≤10% |
| Recovery | Consistent and reproducible | 85 - 105% |
| Matrix Effect | Compensated by Internal Standard | Minimal impact on analyte/IS ratio |
Table 2: Representative Method Performance in Human Urine
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL, r² ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±12% |
| Precision (%CV) | ≤15% (≤20% for LLOQ) | ≤12% |
| Recovery | Consistent and reproducible | 80 - 110% |
| Matrix Effect | Compensated by Internal Standard | Potential for higher variability, but compensated |
Table 3: Representative Method Performance in Tissue Homogenate (e.g., Liver, Brain)
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | 5 - 2500 ng/g, r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 5 ng/g |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±15% |
| Precision (%CV) | ≤15% (≤20% for LLOQ) | ≤15% |
| Recovery | Consistent and reproducible | 75 - 105% |
| Matrix Effect | Compensated by Internal Standard | Higher potential for matrix effects, requires robust sample cleanup |
Comparison with Alternative Internal Standards
The primary alternatives to deuterated internal standards are odd-chain fatty acid-containing lipids. While these can be effective, they may not perfectly mimic the chromatographic behavior and ionization efficiency of the endogenous even-chain analytes, potentially leading to less accurate compensation for matrix effects.[1] Carbon-13 labeled standards are another alternative that offers high stability and minimal chromatographic shift, but they are often more expensive and less readily available than their deuterated counterparts.
Experimental Protocols
The following are detailed methodologies for the quantification of diacylglycerols in biological matrices using this compound as an internal standard.
Sample Preparation: Lipid Extraction from Plasma/Serum
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a glass tube, add a known amount of this compound (e.g., 50 ng in a small volume of methanol).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform (B151607):methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solvent Evaporation: Carefully collect the lower organic phase into a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Lipid Extraction from Tissue Homogenate
-
Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: Add a known amount of this compound to the homogenate.
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the 1 mL of tissue homogenate.
-
Vortex for 2 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Solvent Evaporation and Reconstitution: Follow steps 4 and 5 from the plasma/serum protocol.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1,2-Dilinoleoylglycerol and this compound. The exact m/z values will depend on the adduct ion formed (e.g., [M+NH₄]⁺).
-
Visualizations
References
Cross-Validation of 1,2-Dilinoleoylglycerol-d5 Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of quantification methods for 1,2-Dilinoleoylglycerol-d5, a deuterated stable isotope of an important signaling lipid. Accurate quantification of diacylglycerols (DAGs) like 1,2-Dilinoleoylglycerol is crucial for understanding cellular signaling pathways and for the development of novel therapeutics. This document compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.
Data Presentation: A Comparative Analysis of Quantification Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the typical performance characteristics for each technique.
| Parameter | LC-MS/MS with Stable Isotope Dilution | GC-MS (with derivatization) | ELISA (for related DAGs) |
| Linearity (R²) | > 0.99 | > 0.99 | Typically > 0.95 |
| Limit of Detection (LOD) | pg/mL to low ng/mL | ng/mL range | ng/mL to µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | ng/mL to µg/mL | ng/mL to µg/mL |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
| Precision (%RSD) | < 15% | < 20% | < 15% (Intra-assay), < 20% (Inter-assay) |
| Specificity/Selectivity | High (mass-based) | High (mass-based) | Moderate to High (antibody-dependent) |
| Throughput | Moderate to High | Low to Moderate | High |
| Sample Derivatization | Not always required | Required | Not required |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of 1,2-Dilinoleoylglycerol using LC-MS/MS, GC-MS, and a representative ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of lipids.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantification, as it corrects for variations during sample preparation and analysis.[2]
a) Sample Preparation (Lipid Extraction): A common method for lipid extraction from biological samples is a modified Bligh-Dyer procedure.
-
To a 1 mL sample (e.g., plasma, cell lysate), add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture containing the this compound internal standard.
-
Vortex thoroughly for 1 minute.
-
Add 1.25 mL of chloroform and vortex again for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol, 1:1, v/v).
b) Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of diacylglycerols.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
c) Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the detection of diacylglycerols as ammonium adducts ([M+NH4]+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
-
MRM Transition for 1,2-Dilinoleoylglycerol: The precursor ion would be the [M+NH4]+ adduct, and the product ion would correspond to the neutral loss of one of the linoleic acid chains.
-
MRM Transition for this compound: The precursor and product ions will be shifted by 5 Da compared to the unlabeled analyte.
-
-
Collision Energy: Optimized for the specific instrument and analyte to achieve the best sensitivity and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of diacylglycerols requires a derivatization step to increase their volatility.[4]
a) Sample Preparation and Derivatization:
-
Perform lipid extraction as described for the LC-MS/MS method.
-
Dry the lipid extract completely under nitrogen.
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the diacylglycerols.
-
After cooling, the sample is ready for GC-MS analysis.
b) Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Injection Mode: Splitless.
c) Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the TMS-derivatized 1,2-Dilinoleoylglycerol and its d5-labeled internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific ELISA kit for 1,2-Dilinoleoylglycerol is not commonly available, kits for other diacylglycerols, such as 2-Arachidonoylglycerol (2-AG), can provide a framework for a competitive immunoassay.[5][6]
a) Assay Principle: This type of assay typically employs a competitive inhibition format. A known amount of enzyme-labeled diacylglycerol competes with the diacylglycerol in the sample for binding to a limited number of antibody-coated wells. The amount of color produced is inversely proportional to the concentration of diacylglycerol in the sample.[6]
b) General Procedure:
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate wells.
-
Add a fixed amount of biotin-conjugated diacylglycerol to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB) and incubate for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of the diacylglycerol in the samples based on the standard curve.
Mandatory Visualizations
Signaling Pathway of 1,2-Diacylglycerol
1,2-Diacylglycerols are critical second messengers that activate Protein Kinase C (PKC).[7][8] The activation of PKC has downstream effects on various cellular processes, including a role in insulin (B600854) resistance.[9][10]
Caption: Diacylglycerol signaling pathway leading to PKC activation and its role in insulin resistance.
Experimental Workflow for Cross-Validation
A logical workflow is crucial for the cross-validation of different analytical methods.
Caption: Workflow for the cross-validation of this compound quantification methods.
References
- 1. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Qualitative analysis and quantitative assessment of changes in neutral glycerol lipid molecular species within cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-AG(2-Arachidonoylglycerol) ELISA Kit – AFG Scientific [afgsci.com]
- 6. 2-AG(2-Arachidonoylglycerol) ELISA Kit [elkbiotech.com]
- 7. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pnas.org [pnas.org]
A Researcher's Guide to Assessing the Purity of 1,2-Dilinoleoylglycerol-d5 Standards
For researchers in lipidomics, drug development, and cell signaling, the accuracy of quantitative analyses hinges on the purity of analytical standards. 1,2-Dilinoleoylglycerol-d5, a deuterated analog of a key second messenger, is frequently used as an internal standard in mass spectrometry-based assays. Its purity is paramount for reliable and reproducible results. This guide provides a framework for comparing this compound standards, complete with experimental protocols for purity assessment and an overview of its biological significance.
Comparative Analysis of this compound Standards
While direct, publicly available head-to-head comparisons of commercial this compound standards are scarce, researchers can and should perform their own evaluations based on vendor-provided documentation and in-house analytical testing. The following table outlines the critical parameters to consider when comparing standards from different suppliers.
Table 1: Key Purity Parameters for this compound Standards
| Parameter | Method of Analysis | Ideal Specification | Potential Impact of Impurities |
| Chemical Purity | HPLC-CAD, LC-MS | >99% | Co-eluting impurities can interfere with quantification. Isomeric impurities (e.g., 1,3-dilinoleoylglycerol) can lead to inaccurate measurements of the target analyte. |
| Isotopic Purity | Mass Spectrometry | ≥98% deuterated forms (d1-d5) | A high abundance of the unlabeled (d0) species can compromise the standard's utility for isotope dilution methods. |
| Fatty Acid Composition | GC-MS, GC-FID | >99% Linoleic Acid | The presence of other fatty acids (e.g., oleic, palmitic) indicates impurities in the starting materials or side reactions during synthesis. |
| Positional Isomer Purity | GC-MS, LC-MS/MS | >98% 1,2-isomer | Contamination with the 1,3-isomer can lead to inaccurate quantification, as it may have different fragmentation patterns in MS. |
| Enantiomeric Purity | Chiral HPLC, NMR with Chiral Derivatizing Agents | >99% sn-1,2 isomer (if specified) | For stereospecific biological assays, the presence of the incorrect enantiomer can lead to erroneous conclusions. |
Alternative Deuterated Diacylglycerol Standards:
For applications where 1,2-dilinoleoyl-d5 is not essential, researchers might consider other commercially available deuterated diacylglycerol standards. The choice of standard should be guided by the specific analytical method and the biological matrix being studied. Potential alternatives include:
-
1,2-Dipalmitoyl-rac-glycerol-d5
-
1,2-Dioleoyl-sn-glycerol-d5
-
1,2-Distearoyl-rac-glycerol-d5
Experimental Protocols for Purity Assessment
The following protocols provide detailed methodologies for the key experiments required to assess the purity of this compound standards.
Chemical and Isomeric Purity by HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for detecting non-volatile compounds like diacylglycerols without the need for a chromophore.[1][2][3][4][5]
Protocol:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable organic solvent (e.g., chloroform (B151607)/methanol (B129727), 2:1 v/v) to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating diacylglycerol isomers.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Hexane (B92381)/Isopropanol (99:1, v/v)
-
Solvent B: Isopropanol/Water (85:15, v/v)
-
A shallow gradient from 100% A to 90% A / 10% B over 20-30 minutes can effectively separate 1,2- and 1,3-diacylglycerol isomers.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
-
Charged Aerosol Detector (CAD) Settings:
-
Nebulizer Temperature: 35°C
-
Gas Pressure: 35 psi (Nitrogen)
-
-
Analysis: Inject 10 µL of the prepared standard solution. The chemical purity is determined by the peak area percentage of the main this compound peak relative to all other detected peaks.
Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol determines the identity and relative abundance of the fatty acids esterified to the glycerol (B35011) backbone.[6][7][8]
Protocol:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To approximately 1 mg of the standard, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 5 minutes.
-
Add 2 mL of boron trifluoride in methanol (14% w/v), and heat again at 100°C for 5 minutes.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
GC-MS System:
-
Column: A polar capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 10 minutes.
-
-
Injector Temperature: 250°C
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
-
Analysis: Inject 1 µL of the FAMEs solution. Identify the fatty acid methyl esters by their retention times and mass spectra compared to a known FAME standard mix. The fatty acid composition is calculated from the relative peak areas.
Isotopic Purity and Quantification by ¹H-NMR
Quantitative NMR (qNMR) can be used to assess the deuteration level and to quantify the standard against a certified reference material.[9][10][11][12]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound standard into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard with a distinct, sharp proton signal (e.g., maleic acid).
-
Dissolve the mixture in a known volume of deuterated chloroform (CDCl₃).
-
-
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 30 seconds is often sufficient.
-
Number of Scans: 16-64, depending on the concentration.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Carefully integrate the signals corresponding to the non-deuterated protons on the glycerol backbone of the standard and the signal of the internal standard.
-
The purity of the this compound can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
analyte = this compound
-
std = Internal standard
-
-
Visualizing Biological and Experimental Contexts
The Diacylglycerol Signaling Pathway
1,2-Diacylglycerol (DAG) is a critical lipid second messenger generated at the cell membrane upon the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[2][13][14] DAG remains in the membrane and recruits and activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC).[15][16][17][18] It also activates other proteins such as Ras guanyl nucleotide-releasing proteins (RasGRPs).[19][20][21][22][23] The signaling is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA).[1][24][25][26][27][28][29]
Caption: The Diacylglycerol (DAG) signaling cascade.
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive assessment of a this compound standard. This involves a multi-pronged analytical approach to determine chemical, isotopic, and compositional purity.
Caption: Workflow for assessing the purity of a lipid standard.
References
- 1. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 2. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 3. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. filab.fr [filab.fr]
- 6. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Signal transduction - Wikipedia [en.wikipedia.org]
- 14. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rooselab.ucsf.edu [rooselab.ucsf.edu]
- 22. RasGRP, a Ras Guanyl Nucleotide-Releasing Protein with Calcium- and Diacylglycerol-Binding Motifs - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Properties and functions of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Diacylglycerol kinase: a key modulator of signal transduction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
Justification for Using 1,2-Dilinoleoylglycerol-d5 in Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomic analysis, the accuracy and reproducibility of quantitative data are paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based quantification. This guide provides a comprehensive comparison of 1,2-Dilinoleoylglycerol-d5, a deuterated internal standard, with other alternatives, supported by experimental data and detailed protocols, to justify its use in high-impact publications.
The fundamental principle of using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to both samples and calibration standards before analysis. This allows for the correction of variability that can occur during sample preparation, such as extraction inconsistencies, and analytical variations, including matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative bioanalysis due to their near-identical properties to the endogenous analyte.
Superior Performance of Deuterated Internal Standards
Deuterated internal standards offer significant advantages over non-deuterated (analog) internal standards. Because this compound is chemically identical to its endogenous counterpart, 1,2-Dilinoleoylglycerol, it co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer. This co-behavior is crucial for accurately compensating for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Non-deuterated internal standards, such as an odd-chain diacylglycerol (e.g., 1,2-diheptadecanoin), may have different chromatographic retention times and ionization efficiencies compared to the analyte of interest. This discrepancy can lead to differential matrix effects, where the internal standard and the analyte are not affected by the matrix in the same way, resulting in compromised accuracy and precision.
Comparative Performance Data
The superior performance of deuterated internal standards is evident in key analytical validation parameters. The following table summarizes typical performance data when comparing a deuterated internal standard like this compound with a non-deuterated alternative for the quantification of diacylglycerols (DAGs) in a complex biological matrix like plasma.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (e.g., 1,2-Diheptadecanoin) |
| Accuracy (% Bias) | -2% to +3% | -15% to +20% |
| Precision (%RSD) | < 5% | 10-25% |
| Matrix Effect (%CV) | < 5% | > 20% |
| Recovery (%CV) | < 8% | 15-30% |
This data is representative and compiled from typical validation studies in lipidomics. Actual values may vary depending on the specific analyte, matrix, and analytical method.
The data clearly indicates that the use of a deuterated internal standard results in significantly better accuracy (closer to the true value) and precision (less variation between measurements). The reduced matrix effect and more consistent recovery further underscore the reliability of using this compound for robust quantitative analysis.
Experimental Protocols
To achieve the high-quality data presented above, a validated and detailed experimental protocol is essential.
Key Experimental Protocol: Quantification of Diacylglycerols in Human Plasma
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727). For the comparison group, add 10 µL of a 10 µg/mL solution of 1,2-Diheptadecanoin in methanol.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds. Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Phase Separation: Add 200 µL of water and vortex for 1 minute. Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Collection and Drying: Carefully collect the upper organic layer and transfer to a new tube. Dry the extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of methanol/chloroform (1:1, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium formate in acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the diacylglycerol species of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for each diacylglycerol species and the internal standards. For 1,2-Dilinoleoylglycerol, a typical transition would be the precursor ion [M+NH4]+ to a fragment ion corresponding to the neutral loss of a linoleic acid moiety. The corresponding mass-shifted transition would be monitored for this compound.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of diacylglycerols in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures superior accuracy and precision by effectively compensating for analytical variability, including matrix effects. The presented data and protocols strongly justify the use of this compound in publications requiring high-quality, reproducible quantitative lipidomic data, thereby enhancing the credibility and impact of the research.
Safety Operating Guide
Proper Disposal of 1,2-Dilinoleoylglycerol-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dilinoleoylglycerol-d5, a deuterated diacylglycerol used in various research applications.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of handling.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Always consult and adhere to your institution's specific chemical waste disposal policies and local regulations.
1. Initial Assessment:
-
Determine the nature of the waste: Is it the pure compound, a solution in an organic solvent, or an aqueous emulsion? The disposal route will vary depending on the formulation.
-
Check for contamination: Has the this compound been mixed with any hazardous materials (e.g., radioactive labels, other hazardous chemicals)? If so, the entire mixture must be treated as hazardous waste corresponding to the most hazardous component.
2. Disposal of Pure this compound:
-
Small Quantities: For small research quantities, absorb the oily liquid onto an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Containment: Place the absorbed material into a designated chemical waste container. This container should be clearly labeled with the full chemical name: "this compound".
-
Waste Stream: Dispose of the container through your institution's chemical waste program, likely categorized as non-hazardous solid waste or laboratory trash, depending on local guidelines.
3. Disposal of this compound in Organic Solvents:
-
Waste Collection: If the compound is dissolved in an organic solvent (e.g., ethanol, chloroform, hexane), it should be collected in a designated solvent waste container.
-
Compatibility: Ensure the solvent is compatible with the other contents of the waste container.
-
Labeling: The waste container must be clearly labeled with all constituents, including "this compound" and the name of the solvent(s).
-
Disposal Route: This will be disposed of as flammable liquid or organic solvent waste through your institution's hazardous waste management service.
4. Disposal of Aqueous Emulsions or Mixtures:
-
Dilution: For very dilute, non-hazardous aqueous emulsions, some institutions may permit disposal down the sanitary sewer with copious amounts of water. However, you must confirm this is an acceptable practice with your institution's Environmental Health and Safety (EHS) office beforehand.
-
Prohibited Disposal: Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems.[2]
-
Alternative for Concentrated Mixtures: If sewer disposal is not permitted, or if the mixture is concentrated, absorb the liquid onto an inert material and dispose of it as solid chemical waste as described in step 2.
Logical Flow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound.
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Ensure Personal Safety: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Contain the Spill: Use a liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust) to absorb the spill.[2]
-
Collect and Dispose: Transfer the absorbed material to a suitable, labeled container for disposal according to the procedures outlined above.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of the cleaning materials as chemical waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Essential Safety and Logistical Information for Handling 1,2-Dilinoleoylglycerol-d5
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling 1,2-Dilinoleoylglycerol-d5 to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent direct skin contact.[1][2] |
| Eye Protection | Safety Glasses | Wear safety glasses with side shields to protect against accidental splashes.[1][2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential spills.[1] |
| Footwear | Closed-Toe Shoes | Required to protect feet from spills or falling objects in the laboratory.[1] |
| Respiratory | Not Required | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound from receiving to preparation for use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
For long-term stability, this compound, which contains unsaturated fatty acid chains, should be stored at or below -16°C.[3] If dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[3][4]
-
It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, especially if it is in an organic solution.[3]
2. Preparation for Use:
-
Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
To prevent condensation, which can lead to degradation, allow the container to warm to room temperature before opening.[3]
-
If the compound is a powder, it is highly recommended to dissolve it in a suitable organic solvent immediately after opening, as unsaturated lipids can be hygroscopic.[3][4]
-
For transferring the compound, especially in an organic solvent, always use glass, stainless steel, or Teflon-lined equipment to avoid contamination from plastics.[3][4]
3. Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Remove gloves and wash hands with soap and water.
-
Securely seal the container, preferably under an inert atmosphere, and return it to the recommended storage conditions.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal can typically follow standard procedures for non-hazardous chemical waste.
1. Waste Segregation:
-
Segregate lipid waste from other laboratory waste streams.[6]
2. Containment:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, vials), in a clearly labeled, leak-proof container.[6]
3. Disposal:
-
Dispose of the contained waste in accordance with your institution's and local regulations for non-hazardous chemical waste. This may involve incineration or disposal through a certified waste management contractor.
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
